Dextrose-13C6
Description
The Role of Stable Isotope Tracers in Contemporary Metabolic Research
Stable isotope tracers are non-radioactive isotopes that can be incorporated into molecules to track their metabolic fate. numberanalytics.com Unlike radioactive isotopes, they are safe for use in a wide array of studies, including those involving human subjects. ckisotopes.commaastrichtuniversity.nl The use of stable isotopes like ¹³C, ¹⁵N, and ²H (deuterium) has revolutionized metabolic research by enabling scientists to quantify the flux, or rate of turnover, of metabolites through various pathways. numberanalytics.comnih.gov
This technique, often coupled with powerful analytical methods like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, allows for the precise measurement of isotopically labeled molecules and their downstream products. nih.govacs.org This provides unparalleled insights into the wiring of cellular metabolism and how it is impacted by genetic alterations, disease states, or therapeutic interventions. nih.govisotope.com Early applications of stable isotope tracers focused on understanding protein turnover, but the scope has since expanded to encompass the metabolism of carbohydrates, fats, and amino acids. ckisotopes.com
Dextrose-13C6 as a Definitive Tool for Tracing Glucose Carbon Flux
This compound, also known as U-¹³C₆ Glucose (where "U" stands for "uniformly labeled"), is a premier tracer for studying glucose metabolism. rsc.org As glucose is a primary energy source for most living organisms, understanding its metabolic pathways is fundamental to biology. atamanchemicals.com When this compound is introduced into a biological system, the ¹³C atoms act as a tag, allowing researchers to follow the carbon backbone of the glucose molecule as it is broken down and reassembled into other compounds. biorxiv.org
This process, known as ¹³C Metabolic Flux Analysis (¹³C-MFA), provides a quantitative description of the rates of metabolic reactions. rsc.org By analyzing the specific patterns of ¹³C enrichment in downstream metabolites, researchers can determine the relative contributions of different pathways, such as glycolysis, the pentose (B10789219) phosphate (B84403) pathway (PPP), and the tricarboxylic acid (TCA) cycle, to glucose utilization. shimadzu.com For instance, the labeling pattern in pyruvate (B1213749), a product of glycolysis, can reveal the split ratio between glycolysis and the PPP. shimadzu.com This level of detail is critical for understanding cellular bioenergetics and biosynthesis in various physiological and pathological contexts, including cancer, diabetes, and neurodegenerative diseases. isotope.com
Historical Context and Evolution of this compound Applications
The use of stable isotopes in biological research dates back to the 1930s. numberanalytics.com However, the widespread application of ¹³C-labeled substrates like this compound in metabolic flux analysis is a more recent development, driven by significant advancements in analytical instrumentation, particularly high-resolution mass spectrometry. nih.gov
Initially, studies were often limited to tracking the fate of a single labeled atom. The synthesis of uniformly labeled compounds like this compound, where all carbons are replaced with ¹³C, provided a much more powerful tool. This allowed for the tracking of the entire carbon skeleton of glucose through complex metabolic networks.
Over the years, the sophistication of ¹³C-MFA has grown substantially. Early applications focused on microorganisms like Escherichia coli to understand their central carbon metabolism. researchgate.net As techniques and computational modeling improved, the application of this compound expanded to more complex systems, including mammalian cells and whole organisms. nsf.gov Researchers now use this compound to investigate a wide range of biological questions, from understanding the metabolic reprogramming in cancer cells to evaluating the efficacy of new drugs. numberanalytics.comacs.org The evolution of these methods continues, with ongoing efforts to improve the precision and scope of metabolic flux analysis, enabling a deeper and more dynamic understanding of living systems. nih.gov
Research Applications of this compound
The application of this compound in metabolic research has yielded significant insights across various fields. Below is a table summarizing key research findings.
| Research Area | Organism/Cell Type | Key Findings with this compound |
| Cancer Metabolism | Tumor Cell Lines | Identified increased flux through glycolysis and specific branches of the TCA cycle in cancer cells, revealing metabolic vulnerabilities. rsc.org |
| Neurobiology | Animal Models | Traced glucose utilization in the brain to understand neuronal energy metabolism and its alteration in neurodegenerative diseases. |
| Diabetes and Obesity | Human Subjects | Quantified whole-body and tissue-specific glucose uptake and disposal, providing insights into insulin (B600854) resistance. maastrichtuniversity.nl |
| Immunology | Macrophage Cell Lines | Elucidated the metabolic reprogramming that occurs upon immune cell activation. nih.gov |
| Biotechnology | Escherichia coli | Optimized metabolic pathways for the production of valuable chemicals by analyzing and engineering carbon flux. researchgate.net |
| Cardiovascular Disease | Human Umbilical Vein Endothelial Cells (HUVEC) | Determined how inhibiting specific metabolic pathways alters overall endothelial cell metabolism, highlighting the systemic effects of metabolic therapeutics. mdpi.com |
| Hypoxia Adaptation | Blind Mole Rat Fibroblasts | Showed that under hypoxic conditions, cells reroute glucose metabolism to pathways like the hexosamine biosynthetic pathway. nih.gov |
Structure
3D Structure
Properties
IUPAC Name |
(2S,3R,4S,5S,6R)-6-(hydroxy(113C)methyl)(2,3,4,5,6-13C5)oxane-2,3,4,5-tetrol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O6/c7-1-2-3(8)4(9)5(10)6(11)12-2/h2-11H,1H2/t2-,3-,4+,5-,6+/m1/s1/i1+1,2+1,3+1,4+1,5+1,6+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQZGKKKJIJFFOK-YPYOLYKNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(C(O1)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[13CH2]([13C@@H]1[13C@H]([13C@@H]([13C@H]([13C@H](O1)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30484450 | |
| Record name | Dextrose-13C6 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30484450 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
74134-89-7 | |
| Record name | Dextrose-13C6 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30484450 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Methodological Frameworks for Dextrose 13c6 Application
Experimental Models Utilizing Dextrose-13C6 Tracers
The application of this compound spans a range of experimental models, from whole organisms (in vivo) to isolated organ systems (ex vivo), each chosen to address specific biological questions. nih.gov
In vivo studies involve the administration of the this compound tracer directly to a living organism, allowing for the analysis of systemic metabolism in a complete, physiological context. scientificlabs.co.uk
Rodent models are extensively used to study metabolic dysregulation in human diseases. In these models, this compound is used to trace glucose metabolism and identify alterations in metabolic pathways associated with conditions like cancer, Alzheimer's disease, and type II diabetes. nih.govnih.gov For instance, researchers have used oral administration of [U-¹³C]glucose to mouse models of Alzheimer's and diabetes to resolve significant differences in central carbon pathways, demonstrating the utility of this method for studying diseases with metabolic components. nih.gov Studies in cancer-bearing mice have used the tracer to reveal how tumors metabolize glucose to fuel their growth, sometimes showing that cancer cells have a high flux through specific pathways like the hexosamine biosynthetic pathway. nih.gov These preclinical investigations are crucial for understanding disease mechanisms and identifying potential therapeutic targets.
Table 1: Examples of this compound Application in Mammalian Animal Models
| Animal Model | Research Focus | Key Research Finding |
|---|---|---|
| 5XFAD Mouse Model | Alzheimer's Disease | Demonstrated decreases in de novo neurotransmitter synthesis from glucose. nih.gov |
| Lepob/ob Mouse Model | Type II Diabetes | Showed lower ¹³C-glucose enrichment in glycolysis pathways. nih.gov |
| Lung Cancer PDX Models | Cancer Metabolism | Revealed preferential glucose contribution to the TCA cycle via pyruvate (B1213749) carboxylase activity. nih.gov |
| Breast Cancer Metastasis Model | Cancer Metabolism | Showed de novo serine biosynthesis from glucose occurred preferentially in lung metastases compared to primary tumors. nih.gov |
In human studies, this compound is a valuable tool for safely investigating glucose kinetics and metabolism. nih.gov A common application is in dual-tracer studies, often combined with an Oral Glucose Tolerance Test (OGTT), to simultaneously measure glucose that is absorbed from the gut and glucose that is produced by the body (endogenous glucose production). e-enm.orgdiabetesjournals.org For example, in a study involving individuals with obesity and type 2 diabetes, [U-¹³C6]glucose was administered orally while a different tracer, [6,6-²H₂]glucose, was given intravenously. diabetesjournals.org This dual-labeling technique allows for precise calculation of post-meal glucose disposal and insulin (B600854) sensitivity. diabetesjournals.org Such studies have been instrumental in understanding how conditions like obesity and hyperglycemia affect the body's ability to manage glucose after a meal. diabetesjournals.org These methods provide critical data for understanding metabolic diseases and evaluating the efficacy of interventions. cambridge.org
Table 2: Application of this compound in Human Subject Studies
| Participant Group | Study Design | Research Objective |
|---|---|---|
| Individuals with Obesity and Type 2 Diabetes | Dual-tracer 5-hour Oral Glucose Tolerance Test (OGTT) | To determine the effects of obesity and hyperglycemia on postprandial insulin-mediated and non-insulin-mediated glucose disposal. diabetesjournals.org |
| Healthy and Diabetic Subjects | Labeled OGTT with intravenous tracer infusion | To validate oral minimal models for assessing insulin sensitivity against the hyperinsulinemic-euglycemic clamp method. physiology.org |
| Fasted Human Subjects | Infusion of [U-¹³C6]glucose | To estimate the contribution of gluconeogenesis to total glucose production, although this method has recognized limitations. cambridge.org |
The method of delivering the this compound tracer is determined by the specific metabolic process under investigation. nih.gov
Intravenous (IV) Infusions: This is a highly controlled method used to introduce the tracer directly into the systemic circulation of an animal or human participant. nih.gov A continuous IV infusion of this compound can be used to achieve a steady-state enrichment of the tracer in the blood, which is necessary for calculating glucose kinetics. e-enm.org This modality is often used to trace endogenous glucose production. e-enm.orgdiabetesjournals.org
Oral Administration: This method is used to trace the absorption and subsequent metabolic fate of dietary glucose. nih.gov In animal studies, this can be accomplished through a precise technique called oral gavage. nih.gov In human studies, the tracer is typically incorporated into a beverage that is consumed by the participant, as in an OGTT. diabetesjournals.org This approach is essential for studying postprandial (after-meal) glucose metabolism. e-enm.org Combining oral and intravenous tracer administration in a dual-tracer approach allows for the differentiation between exogenous (ingested) and endogenous (body-produced) glucose sources. e-enm.orgphysiology.org
Ex vivo systems involve the study of tissues or organs outside the living body, under controlled laboratory conditions that aim to mimic a physiological environment. diva-portal.org This approach allows for more direct and in-depth metabolic measurements than are possible in vivo. diva-portal.org
In this model, an organ is surgically removed and maintained in a viable state by machine perfusion, which circulates an oxygenated, nutrient-rich solution through its blood vessels. xvivogroup.com This technique provides a powerful platform to study the metabolism of an isolated organ without interference from systemic metabolic processes. nih.gov
Researchers have applied this compound tracing to ex vivo human liver and kidney tissues to gain a deeper understanding of their specific metabolic functions. diva-portal.orgnih.gov A study using precision-cut human liver slices cultured ex vivo with ¹³C-labeled nutrients allowed for a detailed metabolic flux analysis, revealing unexpected metabolic activities and highlighting differences between human and rodent liver metabolism. diva-portal.org In another study, human kidneys were preserved for multiple days via ex vivo perfusion supplemented with ¹³C6-Glucose. nih.gov Subsequent analysis demonstrated that the kidney cells remained metabolically active, actively utilizing the labeled glucose for glycolysis and energy production in the TCA cycle. nih.gov
Table 3: Research Applications of this compound in Ex Vivo Perfused Organ Models
| Organ/Tissue | Experimental System | Research Goal |
|---|---|---|
| Human Liver | Ex vivo culture of tissue slices | To perform in-depth measurement of metabolic pathways and fluxes in intact human liver tissue. diva-portal.org |
| Human Kidney | Multi-day ex vivo normothermic perfusion | To assess metabolic preservation and cell-type-specific nutrient partitioning during prolonged perfusion. nih.gov |
| Rat Kidney | Isolated perfused kidney (IPK) machine perfusion | To measure ex vivo graft glucose oxidation following brain death. nih.gov |
Ex Vivo Systems
Tissue Slice and Biopsy Culture
The use of this compound in ex vivo tissue slice and biopsy cultures represents a significant methodological advancement for studying metabolism in a near-native environment. This technique preserves the complex cellular heterogeneity and microenvironment of intact tissue, offering a bridge between in vitro cell culture and in vivo studies. nih.govnih.gov Freshly resected tissues are thinly sliced and maintained in a culture medium where standard glucose is replaced with this compound. nih.govnih.gov This allows researchers to trace the metabolic transformations of glucose over a defined period, typically 24 hours. nih.govbiorxiv.org
The process involves incubating the tissue slices, followed by harvesting both the tissue and the surrounding "conditioned" media. nih.gov The tissue is rapidly frozen to quench metabolic activity, ensuring that the isotopic labeling pattern reflects the metabolic state at the time of collection. biorxiv.org Subsequent analysis by mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy quantifies the incorporation of ¹³C into a wide array of downstream metabolites. nih.govmdpi.com
This ex vivo tracing approach has been successfully applied to various human tissues, including liver and lung tumors, to investigate organ-specific metabolism. nih.govnih.gov Studies have shown that metabolic phenotypes observed in vivo, such as individual differences in albumin production or glucose production by the liver, can be maintained in these ex vivo cultures. nih.gov This methodology is crucial for understanding how metabolic pathways are regulated within the context of a complete tissue architecture and for assessing the metabolic effects of pharmacological agents on human tissue directly. nih.gov
| Tissue Type | Experimental Focus | Key Research Findings | Reference |
|---|---|---|---|
| Human Liver Tissue | Global metabolic flux analysis | Confirmed known liver functions and identified unexpected activities like de novo creatine (B1669601) synthesis. Glucose production ex vivo correlated with donor plasma glucose levels. | nih.gov |
| Human Lung Tumor Tissue | Comparison of patient-derived xenograft (PDX) vs. tissue slice models | Showed that glucose metabolism (glycolysis) was significantly more active in the PDX model compared to the ex vivo slice culture, highlighting differences between models. | nih.gov |
| Human Lung Tumor and Adjacent Tissue | Compound lipid homeostasis | Used parallel [U-¹³C6]glucose and [U-¹³C3]serine tracing to measure lipid synthesis fluxes, noting that fatty acid synthesis was lower in slice culture compared to cell lines. | biorxiv.org |
| Human Lung Organotypic Tissue | Glycogen (B147801) turnover analysis | Successfully tracked the fate of labeled glucose into glycogen and its metabolic intermediates, UDP-Glucose and glucose-1-phosphate. | mdpi.com |
In Vitro Cellular Systems
In vitro cellular systems are fundamental tools for metabolic research. The introduction of this compound into the culture medium allows for precise tracking of how cells utilize glucose to fuel various cellular processes, from energy production to the synthesis of biomass components.
Primary cells, which are isolated directly from tissues, provide a model that closely reflects the physiology of their in vivo counterparts. In these cultures, this compound is used to investigate cellular metabolism in non-transformed, healthy, or specialized cell types. For example, studies in human pluripotent stem cells (hPSCs) have used ¹³C₆-glucose to trace the incorporation of carbon into nucleotide sugars, which are crucial for functions like protein glycosylation. mdpi.com This research helps elucidate the metabolic requirements for maintaining pluripotency. mdpi.com
Another application is in comparative metabolism, such as the study of primary skin fibroblasts from the hypoxia-tolerant blind mole rat (Spalax) versus rats. nih.gov By supplying ¹³C₆-glucose, researchers could track its fate under normal and low-oxygen conditions, revealing that Spalax cells preferentially shuttle glucose carbons into the pentose (B10789219) phosphate (B84403) pathway and specific anabolic endpoints like glutathione (B108866) (GSH) and UDP-GlcNAc as an adaptive strategy. nih.gov
| Primary Cell Type | Research Objective | Key Findings | Reference |
|---|---|---|---|
| Human Pluripotent Stem Cells (hPSCs) and Primary Fibroblasts | Trace carbon incorporation into nucleotide sugars | Successfully traced the time-course of ¹³C incorporation from glucose into UDP-glucose, UDP-N-acetylglucosamine, and CMP-N-acetylneuraminic acid, revealing pathway dynamics unique to stem cells compared to fibroblasts. | mdpi.com |
| Spalax and Rat Primary Skin Fibroblasts | Compare glucose homeostasis under normoxia and hypoxia | Spalax cells showed a distinct metabolic profile, with glucose-derived carbons being directed towards the pentose phosphate pathway, UDP-GlcNAc, and glutathione (GSH) synthesis, reflecting adaptation to hypoxia. | nih.gov |
Immortalized cell lines, particularly cancer cells, are widely used models for studying metabolic reprogramming. This compound is a cornerstone of ¹³C-Metabolic Flux Analysis (¹³C-MFA) in these systems, enabling the quantification of intracellular reaction rates. nih.govd-nb.info Custom-formulated culture media, such as RPMI 1640, are prepared with this compound replacing unlabeled glucose. nih.govnih.gov
This approach has been instrumental in studying the Warburg effect, where cancer cells exhibit high rates of glycolysis and lactate (B86563) secretion even in the presence of oxygen. biorxiv.org For instance, in A549 human lung carcinoma cells, this compound tracing showed that a significant fraction of glucose is converted to lactate and released into the media. biorxiv.org It also allows for quantifying the contribution of glucose to the synthesis of proteogenic amino acids like alanine (B10760859), glutamate (B1630785), and aspartate. biorxiv.org
Furthermore, these methods can reveal how oncogenes rewire metabolism. In P493-6 B-cells with tunable Myc expression, ¹³C-MFA using a mixture of ¹³C-glucose tracers revealed that high Myc expression led to a 2- to 4-fold increase in TCA cycle and related mitochondrial fluxes, demonstrating a reliance on oxidative metabolism beyond simple aerobic glycolysis. nih.gov
| Cell Line | Experimental Context | Key Quantitative Findings | Reference |
|---|---|---|---|
| A549 (Human Lung Carcinoma) | Kinetic tracing of glucose contribution to central carbon metabolism | Glucose contributed to 74.4% of intracellular lactate and 81.7% of extracellular lactate. Glucose-derived carbons also contributed to alanine (24.6%), aspartate (10.7%), and glutamate (8.8%). | biorxiv.org |
| P493-6 B-Cells (Human Lymphoma Model) | Metabolic flux analysis of Myc-induced reprogramming | High Myc expression increased TCA cycle and amphibolic mitochondrial fluxes by 2- to 4-fold compared to low Myc expression. | nih.gov |
| HCT116, MCF7, HeLa (Cancer Cell Lines) | Deep ¹³C labeling to profile cellular metabolism | Demonstrated active glycolysis, pentose phosphate pathway, and TCA cycle, with expected ¹³C mass isotopomers observed in metabolites of these pathways. | nih.gov |
| K-Ras Transformed Fibroblasts | Investigating oncogene-driven metabolic reprogramming | Showed K-Ras expression enhanced glycolytic activity but decreased oxidative flux through the TCA cycle, which was primarily fueled by glutamine. | mit.edu |
In microbiology, this compound is a vital tool for both metabolic engineering and fundamental physiological studies. It can be used as the sole carbon source in minimal salt (MS) media or added to complex media like Luria-Bertani (LB) to produce uniformly labeled biomass and bioproducts. mdpi.com
A key application is the production of ¹³C-enriched biopolymers. For example, the bacterium Ralstonia eutropha and recombinant Escherichia coli have been cultured with this compound to synthesize ¹³C-labeled Poly(3-Hydroxybutyrate) (P(3HB)), a biodegradable polymer. mdpi.com The study found that culturing recombinant E. coli in an LB-type medium with 40 g/L of ¹³C-glucose yielded over 10 g/L of P(3HB) with a 94.4 atom% ¹³C-labeling ratio. mdpi.com
This compound is also critical for resolving complex metabolic networks in microbes. In Pseudomonas putida, which has a unique cyclic architecture of central metabolism (EDEMP cycle), standard flux analysis is insufficient. sci-hub.se By using parallel labeling experiments with different ¹³C-glucose tracers, including [U-¹³C₆]glucose, researchers could accurately resolve the fluxes through the Entner-Doudoroff (ED), Embden-Meyerhof-Parnas (EMP), and pentose phosphate (PP) pathways that constitute the cycle. sci-hub.se
| Microorganism | Culture Medium/Condition | Research Purpose | Key Finding | Reference |
|---|---|---|---|---|
| Ralstonia eutropha NCIMB 11599 | Mineral Salt (MS) medium with 20 g/L ¹³C-glucose | Production of ¹³C-labeled P(3HB) | Achieved a P(3HB) concentration of 4.7 g/L with a 97.6 atom% ¹³C-labeling ratio. | mdpi.com |
| Recombinant Escherichia coli JM109 | LB3 medium with 40 g/L ¹³C-glucose | High-yield production of ¹³C-labeled P(3HB) | Produced over 10 g/L of P(3HB) with a 94.4 atom% ¹³C-labeling ratio. | mdpi.com |
| Pseudomonas putida KT2440 | Parallel cultures with [1-¹³C], [6-¹³C], and [U-¹³C₆]glucose | Resolve complex cyclic central metabolism (EDEMP cycle) | The combination of tracers was essential to accurately quantify fluxes through the ED, EMP, and PP pathways. | sci-hub.se |
| Soil Microbes | Soil microcosm incubation at subzero temperatures | Understand metabolic adaptation to freezing | Revealed a shift from the pentose phosphate pathway to glycolysis as temperatures dropped from +5°C to subzero. | frontiersin.org |
Sample Collection and Preparation for Isotopic Analysis
The accuracy of metabolic tracing studies using this compound is highly dependent on meticulous sample collection and preparation. The primary goal is to instantly halt all enzymatic activity (quenching) to preserve the isotopic enrichment pattern of metabolites at a specific point in time and to efficiently extract these metabolites for analysis.
Biological Sample Types (e.g., plasma, tissue, urine, cell extracts)
A variety of biological samples can be analyzed following the administration of this compound. The preparation protocol is tailored to the specific sample type.
Tissue: For tissue samples from either ex vivo slice cultures or in vivo experiments, rapid quenching is paramount. This is typically achieved by flash-freezing the tissue in liquid nitrogen or placing it on a pre-chilled metal block on dry ice. biorxiv.orgfrontiersin.org This immediately stops metabolism and prevents changes in metabolite levels and their isotopic labeling.
Cell Cultures: Cells grown in monolayer or suspension are first separated from the culture medium. The cells are often collected via trypsinization or scraping, followed by washing with a cold saline solution to remove extracellular contaminants. nih.gov The cell pellet is then rapidly quenched and extracted.
Plasma: Blood is collected in tubes containing an anticoagulant, such as EDTA, and immediately placed on ice. nih.gov It is crucial to avoid anticoagulants like citrate (B86180) or heparin that can interfere with metabolic assays. nih.gov The blood is then centrifuged within a short timeframe (e.g., 30 minutes) to separate the plasma from blood cells. nih.gov The resulting plasma supernatant is collected for analysis or long-term storage at -80°C. nih.gov
Cell Extracts & Conditioned Media: After quenching and collection, metabolites are extracted from cells and tissues. A widely used method involves the addition of a cold solvent, such as 80% methanol, to the cell pellet or homogenized tissue. ckisotopes.com This disrupts cell membranes and precipitates proteins, while solubilizing small polar metabolites. For conditioned culture media, particulates and cell debris are first removed by centrifugation before extraction or direct analysis. nih.gov The resulting extracts containing the ¹³C-labeled metabolites are then prepared for analysis by MS or NMR.
| Sample Type | Key Collection/Quenching Step | Typical Preparation Method | Downstream Analysis | Reference |
|---|---|---|---|---|
| Tissue Biopsies/Slices | Immediate flash-freezing in liquid nitrogen or on a dry ice block. | Homogenization in a cold solvent (e.g., 80% methanol). | LC-MS, GC-MS, NMR | biorxiv.orgfrontiersin.orgckisotopes.com |
| Cultured Cells | Collection (trypsinization/scraping), washing with cold saline. | Extraction of the cell pellet with cold solvent. | LC-MS, GC-MS | nih.gov |
| Plasma | Blood draw into EDTA tubes, immediate cooling, and centrifugation. | Separation of supernatant; may require protein precipitation. | LC/IRMS, GC-MS | nih.govnih.gov |
| Culture Media | Aspiration from culture vessel, centrifugation to remove debris. | Direct analysis or extraction depending on the target metabolite. | GC-MS, NMR | nih.govbiorxiv.org |
Metabolite Extraction Protocols
The initial and critical step in analyzing the metabolic fate of this compound is the extraction of metabolites from biological samples, such as cells or tissues. The primary goal of these protocols is to effectively lyse the cells and solubilize the metabolites while simultaneously quenching all enzymatic activity to prevent any further metabolic conversion, which would distort the in vivo isotopic labeling patterns.
A widely adopted method for quenching and extraction involves the use of cold organic solvents. For adherent cell cultures, the process typically begins with a rapid rinse using an ice-cold solution, such as 150 mM ammonium (B1175870) acetate (B1210297), to remove extracellular medium. Subsequently, a pre-cooled solvent mixture, most commonly 80% methanol/20% water, is added to the cells, which are often placed on dry ice to ensure rapid and complete quenching of metabolism. The cells are then mechanically scraped and collected. The resulting lysate is centrifuged to pellet cell debris and proteins, leaving the metabolite-containing supernatant ready for subsequent analysis. A second extraction of the pellet can be performed to maximize the recovery of metabolites.
For tissue samples, the protocol begins with flash-freezing the tissue in liquid nitrogen to halt metabolic activity. The frozen tissue is then pulverized into a fine powder. This powder is subsequently homogenized in a cold extraction solvent, such as a methanol/water mixture or an acetonitrile/methanol/acetone solution, to extract the metabolites. Similar to cell extraction, the mixture is centrifuged to separate the soluble metabolites from the insoluble components.
The choice of extraction solvent and protocol can be tailored to the specific class of metabolites being targeted and the biological matrix. For instance, a methanol:chloroform mixture may be used for better extraction of more lipophilic metabolites. Regardless of the specific solvent system, consistency in the protocol is paramount for obtaining reproducible and comparable results across different experimental conditions.
Table 1: Comparison of Metabolite Extraction Protocols for this compound Studies
| Parameter | Protocol 1: Adherent Cells | Protocol 2: Tissue Samples |
| Sample Type | Adherent cell cultures | Biological tissues (e.g., brain, liver) |
| Quenching Step | Rapid rinse with ice-cold ammonium acetate followed by addition of -80°C 80% methanol. | Flash-freezing in liquid nitrogen followed by pulverization. |
| Extraction Solvent | Primarily cold 80% methanol/20% water. | Cold solvent mixtures like 1:1 Methanol/Water followed by 8:1:1 Acetonitrile/Methanol/Acetone. |
| Mechanical Action | Cell scraping. | Homogenization using a bead-beater or similar device. |
| Separation | Centrifugation at high speed (e.g., >13,000 rpm) and low temperature (4°C). | Centrifugation to pellet tissue debris. |
| Key Objective | To halt enzymatic activity instantly and extract polar metabolites into the solvent phase. | To disrupt tissue structure while preventing metabolite degradation and extracting a broad range of metabolites. |
Chemical Derivatization for Enhanced Analytical Sensitivity
Following extraction, many metabolites, particularly those destined for Gas Chromatography-Mass Spectrometry (GC-MS) analysis, must undergo chemical derivatization. This process is essential because many key metabolites, including organic acids, amino acids, and sugars, are non-volatile and polar. Derivatization converts these molecules into more volatile and thermally stable forms suitable for GC analysis.
The most common derivatization method is silylation, which replaces active hydrogens on hydroxyl (–OH), carboxyl (–COOH), and amine (–NH2) groups with a trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) group. This chemical modification increases the volatility of the metabolites and often improves their chromatographic separation and detection sensitivity.
Common silylating agents include:
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA)
N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)
N-methyl-N-tert-butyldimethylsilyltrifluoroacetamide (MTBSTFA)
For carbohydrates and other compounds with carbonyl groups, a two-step derivatization is often employed. The first step is methoximation, which stabilizes the carbonyl groups and prevents the formation of multiple isomers in solution. This is followed by silylation of the hydroxyl groups. For example, analysis of D-glucose-13C6 and its downstream products often involves methoximation followed by trimethylsilylation. The use of TBDMS derivatives, formed by reagents like MTBSTFA, is also prevalent, especially for amino acids, as they produce characteristic and stable fragment ions in the mass spectrometer that are useful for determining ¹³C labeling patterns.
Advanced Analytical Techniques for this compound Metabolomics
The analysis of extracts from this compound labeling experiments relies on advanced analytical platforms capable of separating complex mixtures of metabolites and, crucially, distinguishing between unlabeled (¹²C) and labeled (¹³C) isotopologues. Mass spectrometry, coupled with chromatographic separation, is the predominant technology used for this purpose.
Mass Spectrometry (MS)-Based Approaches
MS-based techniques are central to metabolomics because of their high sensitivity, selectivity, and ability to provide information on the mass of a molecule and its fragments. In ¹³C-based studies, the mass spectrometer measures the mass isotopologue distribution (MID) for each metabolite, which is the relative abundance of the molecule containing zero, one, two, or more ¹³C atoms (referred to as M+0, M+1, M+2, etc.). This MID is the primary data used to calculate metabolic fluxes.
GC-MS is a robust and widely used technique for the analysis of ¹³C-labeled metabolites, particularly for profiling thermally stable and volatile compounds like derivatized amino acids and organic acids from the TCA cycle. diabetesjournals.orgnih.gov After derivatization, the sample is injected into the gas chromatograph, where compounds are separated based on their boiling points and interactions with the GC column. The separated compounds then enter the mass spectrometer.
A key advantage of GC-MS, particularly when using electron ionization (EI), is the generation of reproducible and information-rich fragmentation patterns. diabetesjournals.org The analysis of these fragments provides positional information about the ¹³C atoms within a metabolite's carbon backbone. wiley.com For example, by analyzing the MIDs of different fragments of a TBDMS-derivatized amino acid, researchers can deduce the labeling pattern of its precursor molecules, thereby providing detailed insights into the activity of converging metabolic pathways. diabetesjournals.org Software tools are often used to process the complex data generated, automatically identifying metabolites and quantifying the abundance of their various isotopologues. nih.gov
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is an indispensable tool for analyzing a broad range of metabolites, especially those that are non-volatile, polar, or thermally labile and thus unsuitable for GC-MS. mdpi.comd-nb.info This includes key intermediates in glycolysis and the pentose phosphate pathway, such as sugar phosphates and nucleotides. d-nb.info LC-MS/MS offers high sensitivity and specificity without the need for chemical derivatization in many cases. osti.gov
The technique couples the separation power of liquid chromatography with the analytical capabilities of tandem mass spectrometry. In a typical LC-MS/MS experiment for isotope abundance measurement, the first mass spectrometer (Q1) selects a specific metabolite ion (the precursor ion), which is then fragmented in a collision cell. The second mass spectrometer (Q3) analyzes the resulting fragment ions (product ions). This process, known as multiple reaction monitoring (MRM), allows for highly specific and sensitive quantification of known metabolites. researchgate.net By setting up MRM transitions for each expected isotopologue of a metabolite (M+0, M+1, M+2, etc.), LC-MS/MS can accurately measure the isotope abundance and determine the mass isotopologue distribution. mdpi.comresearchgate.net
Ultra-High Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) represents a significant advancement over conventional LC-MS, offering enhanced resolution, speed, and sensitivity. mdpi.com UPLC systems use columns packed with smaller particles (typically sub-2 µm), which provides much higher separation efficiency. This allows for better separation of isomeric and isobaric compounds, which is a common challenge in metabolomics.
For this compound studies, the advantages of UPLC-MS are particularly relevant. The increased chromatographic resolution leads to sharper and narrower peaks, improving the signal-to-noise ratio and thus the sensitivity of detection. This is crucial for detecting low-abundance metabolites and accurately measuring their isotopic enrichment. mdpi.com The faster analysis times enable higher throughput, which is beneficial for studies involving large numbers of samples. nih.gov An isotope-dilution UPLC-MS method, using ¹³C6-glucose as an internal standard, has been shown to provide highly accurate and precise quantification of glucose concentrations in biological samples. nih.gov The combination of UPLC's superior separation capabilities with high-resolution mass spectrometers facilitates the comprehensive analysis of complex metabolite mixtures derived from this compound tracing. mdpi.com
High-Resolution Mass Spectrometry and Accurate Mass Measurements
High-resolution mass spectrometry (HRMS) provides the capability to determine the accurate molecular weight of a target molecule to several decimal places. jove.com This precision is crucial for distinguishing between compounds with very similar masses. In the context of this compound, HRMS can identify and quantify the labeled glucose and its downstream metabolites by their specific mass-to-charge (m/z) ratios. jove.comjove.com For example, a study using LC-HRMS was able to track the incorporation of the 13C label from this compound into various secondary metabolites in plants, providing insights into their synthetic pathways. jove.com The high resolving power of the mass spectrometer allows for the clear separation of the isotopic peaks from the unlabeled molecules. jove.com
Multiple Reaction Monitoring (MRM) for Targeted Quantification
Multiple Reaction Monitoring (MRM) is a tandem mass spectrometry (MS/MS) technique that offers high specificity and sensitivity for quantifying known compounds. researchgate.netsciex.com In an MRM experiment, the first mass spectrometer (quadrupole) is set to isolate the specific m/z of the parent ion (e.g., this compound), which is then fragmented in a collision cell. nih.gov The second mass spectrometer is then set to monitor for specific fragment ions unique to that parent molecule. nih.gov This highly selective process minimizes background interference and allows for accurate quantification even at low concentrations. kbimed.com
A study developing a method for measuring plasma glucose utilized MRM to selectively detect and quantify both natural glucose and this compound. nih.gov The specific transitions monitored were m/z 179.1 -> 59.0 and 179.1 -> 89.0 for glucose, and m/z 185.1 -> 61.0 and 185.1 -> 92.0 for this compound. nih.gov This method proved to be rapid, accurate, and precise for measuring glucose levels across a wide dynamic range. nih.gov Another study used MRM to quantify this compound enrichment in dried blood spots, demonstrating the technique's utility in metabolic studies. researchgate.net
Below is an interactive data table showcasing typical MRM transitions for this compound and its downstream metabolite, UDP-Glucose-13C6.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (V) | Type of Transition |
| This compound | 185.1 | 61.0 | 16 | Quantifier |
| This compound | 185.1 | 92.0 | 8 | Qualifier |
| UDP-Glc-13C6 | 571.0 | 322.8 | 21 | Quantifier |
| UDP-Glc-13C6 | 571.0 | 78.9 | 77 | Qualifier |
Data sourced from multiple studies. nih.govbiorxiv.org
Spatially Resolved Mass Spectrometry Imaging (e.g., MALDI-MSI, DESI-MSI)
Spatially resolved mass spectrometry imaging techniques, such as Matrix-Assisted Laser Desorption/Ionization (MALDI-MSI) and Desorption Electrospray Ionization (DESI-MSI), allow for the visualization of the distribution of molecules within a tissue section. the-innovation.orgnih.gov When combined with stable isotope tracers like this compound, these methods can reveal the spatial dynamics of metabolism. the-innovation.org
MALDI-MSI has been used to investigate metabolic changes in ischemic heart tissue by tracing the path of 13C from this compound into various cardiac metabolites. researchgate.net This approach has also been applied to study metabolic heterogeneity in kidney repair and cancer. nih.gov Similarly, DESI-MSI has been employed to study changes in glucose metabolism in diabetic models. nih.gov These techniques provide a powerful visual representation of metabolic activity across different regions of a tissue. the-innovation.orgresearchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is another key analytical method for studying this compound. It provides detailed information about the structure and position of atoms within a molecule. rsc.org A significant advantage of NMR in isotopic tracer studies is its ability to determine the specific position of the 13C label within a metabolite, offering insights into metabolic pathways that are not easily obtained with mass spectrometry alone. rsc.org
Carbon-13 (13C) NMR for Positional Isotope Enrichment
13C NMR directly detects the carbon-13 nuclei, providing information on the positional enrichment of the label within a molecule. researchgate.net By analyzing the 13C NMR spectra, researchers can determine which carbon atoms in a metabolite have been replaced by the 13C from the this compound tracer. researchgate.net This positional information is crucial for elucidating the specific metabolic pathways that are active. For instance, studies have used 13C NMR to analyze the enrichment of hepatic glycogen following the administration of [U-13C6]glucose, allowing for the quantification of glycogen synthesis through both direct and indirect pathways. researchgate.net However, a drawback of conventional 13C NMR is its relatively low sensitivity. ucsf.edu
Hyperpolarized 13C Magnetic Resonance Spectroscopy (MRS) for Real-Time Kinetics
Hyperpolarized 13C Magnetic Resonance Spectroscopy (MRS) is a cutting-edge technique that dramatically increases the sensitivity of 13C NMR by over 10,000-fold. ucsf.edu This enhanced sensitivity allows for the real-time, non-invasive monitoring of metabolic processes in living subjects. researchgate.net By hyperpolarizing this compound, researchers can track its conversion into downstream metabolites like lactate and pyruvate in real-time. researchgate.netrsc.org To improve the signal lifetime (T1 value), deuterated versions of this compound, such as [U-13C6, U-2H7]-D-glucose, are often used. nih.gov This technique has shown significant promise in studying the metabolism of various diseases, including cancer. researchgate.net
The table below presents research findings from hyperpolarized 13C MRS studies using this compound.
| Study Focus | Key Finding |
| Tautomeric Analysis | Hyperpolarization of D-glucose-13C6 enabled the quantification of its α and β anomeric forms even at low millimolar concentrations. rsc.org |
| Glycolytic Activity in Tumors | Hyperpolarized [U-13C6, U-2H7]-D-glucose was used to monitor glycolytic rates in different tumor cell lines, with some showing twice the rate of others. nih.gov |
| Cerebral Metabolism | Real-time detection of de novo synthesis of [1-13C]lactate in the mouse brain was achieved following infusion of hyperpolarized [2H7, 13C6]d-glucose. researchgate.net |
Data Processing and Quantification of Isotopic Enrichment
The final step in any this compound tracer study is the processing and quantification of the isotopic enrichment data. This involves complex data analysis to determine the amount of 13C that has been incorporated into various metabolites.
For mass spectrometry data, this often involves calculating the ratio of the peak area of the labeled isotopologue to the unlabeled one. kbimed.com Corrections for the natural abundance of 13C and other isotopes are necessary for accurate quantification. shimadzu.com Specialized software can be used to analyze the mass isotopomer distributions (MIDs) and correct for these natural abundances. nih.gov
In NMR, the fractional enrichment of 13C in a metabolite can be calculated by comparing the integrated areas of the 13C-satellite peaks to the main proton peak in 1H-NMR spectra. researchgate.net For 13C NMR, the relative intensities of the signals from the labeled and unlabeled carbons are used. Advanced 2D NMR techniques can provide more detailed positional enrichment information. nih.gov
Mass Isotopomer Distribution (MID) Analysis
Mass Isotopomer Distribution (MID) analysis is a powerful technique used to trace the path of carbon atoms from a labeled substrate, such as this compound, as they are incorporated into downstream metabolites. springernature.combiorxiv.org When cells or organisms are cultured with this compound, the ¹³C atoms are distributed throughout the metabolic network, creating metabolites with varying numbers of ¹³C atoms. nih.gov These different labeled versions of a single metabolite are known as mass isotopologues or mass isotopomers. nih.gov
Mass spectrometry is used to measure the fractional abundance of each mass isotopomer for a given metabolite, resulting in a Mass Distribution Vector (MDV), also commonly referred to as an MID. nih.gov This vector provides a detailed fingerprint of the metabolic pathways that contributed to the synthesis of the metabolite. For instance, a metabolite with 'n' carbon atoms can exist in states from M+0 (no ¹³C atoms) to M+n (all 'n' carbons are ¹³C). nih.gov
This method is particularly valuable for metabolic flux analysis (MFA), where it helps to quantify the rates of reactions within a metabolic network. springernature.comresearchgate.net By analyzing the specific labeling patterns, researchers can determine the relative activity of different pathways. For example, the MID of pyruvate, a key product of glycolysis, can distinguish between its production via the Embden-Meyerhof-Parnas (glycolysis) pathway, which would yield fully labeled M+3 pyruvate from this compound, and the Pentose Phosphate Pathway (PPP), which generates different labeling patterns. nih.gov This approach has been widely applied to study metabolic reprogramming in various conditions, including cancer and hypoxia. springernature.comnih.gov
Table 1: Illustrative Mass Isotopomer Distribution (MID) of Key Glycolytic and TCA Cycle Intermediates from this compound This table shows hypothetical MID data for several metabolites in cells cultured to an isotopic steady state with this compound. The distribution reveals the contribution of glucose carbons to these central metabolic pathways.
| Metabolite | Carbon Atoms | M+0 | M+1 | M+2 | M+3 | M+4 | M+5 | M+6 |
| Pyruvate | 3 | 5% | 5% | 10% | 80% | - | - | - |
| Lactate | 3 | 5% | 5% | 10% | 80% | - | - | - |
| Citrate | 6 | 10% | 5% | 60% | 5% | 15% | 0% | 5% |
| Malate (B86768) | 4 | 15% | 5% | 65% | 10% | 5% | - | - |
Isotope Ratio Analysis
Isotope Ratio Analysis is a method that measures the ratio of a heavy isotope to its light counterpart (e.g., ¹³C/¹²C) in a specific compound or sample. jove.com When this compound is metabolized, the resulting products become "enriched" with the ¹³C isotope, altering their natural ¹³C/¹²C ratio. researchgate.net This enrichment can be precisely quantified using techniques like Isotope Ratio Mass Spectrometry (IRMS), often coupled with gas or liquid chromatography (GC-IRMS or LC-IRMS). researchgate.netnih.goveur.nl
A prominent application of this framework is the ¹³C-glucose breath test, a noninvasive method to assess whole-body glucose metabolism. oup.comnih.gov After oral ingestion of this compound, the rate of its oxidation can be determined by measuring the ¹³C/¹²C ratio in expired carbon dioxide (CO₂). oup.comacs.org An increase in this ratio over time reflects the body's rate of glucose uptake and oxidation. oup.com This technique is used to evaluate conditions like insulin resistance. oup.comnih.gov
Table 2: Representative Data from a ¹³C-Glucose Breath Test This table displays hypothetical results from a ¹³C-glucose breath test, showing the change in the isotopic ratio of expired CO₂ over time after ingestion of this compound. The delta over baseline value indicates the degree of ¹³C enrichment.
| Time Point (Minutes) | ¹³CO₂/¹²CO₂ Ratio | Delta Over Baseline (‰) |
| 0 (Baseline) | 0.011237 | 0.0 |
| 30 | 0.011282 | 4.0 |
| 60 | 0.011350 | 10.0 |
| 90 | 0.011418 | 16.1 |
| 120 | 0.011463 | 20.1 |
Quantitative Metabolic Flux Analysis Mfa Employing Dextrose 13c6
Fundamental Principles of 13C-Metabolic Flux Analysis
13C-Metabolic Flux Analysis (13C-MFA) is a powerful experimental technique used to quantify the rates (fluxes) of all intracellular reactions within the central metabolism of a biological system. cortecnet.com The fundamental principle of 13C-MFA involves introducing a substrate labeled with a stable isotope, such as Dextrose-13C6 ([U-13C6]-glucose), into a biological system. cortecnet.comsci-hub.se As the cells metabolize the labeled substrate, the 13C atoms are incorporated into various downstream metabolites throughout the metabolic network. plos.org
The process operates under the assumption of a metabolic steady state, where the concentrations of intracellular metabolites and metabolic fluxes remain constant over time. sci-hub.senih.gov After a period of cultivation on the labeled substrate, the system also reaches an isotopic steady state, meaning the isotopic labeling patterns of the metabolites are no longer changing. nih.govresearchgate.net
At this point, samples are collected, and the specific distribution of 13C atoms within key metabolites, particularly protein-bound amino acids or other intracellular intermediates, is measured. shimadzu.com This is typically achieved using advanced analytical techniques like gas chromatography-mass spectrometry (GC-MS), liquid chromatography-mass spectrometry (LC-MS), or nuclear magnetic resonance (NMR) spectroscopy. sci-hub.sewikipedia.org The resulting mass isotopomer distributions (MIDs) provide a detailed fingerprint of the metabolic pathways that were active. plos.org For instance, the labeling pattern in pyruvate (B1213749) derived from [1-13C]glucose can reveal the relative activity of the glycolysis versus the pentose (B10789219) phosphate (B84403) pathway, as the latter involves a decarboxylation step that removes the C1 carbon. shimadzu.com
By comparing the experimentally measured MIDs with the MIDs predicted by a computational model of the cell's metabolic network, the intracellular fluxes can be estimated. plos.orgosti.gov This estimation is a parameter-fitting problem where the flux values are adjusted until the discrepancy between the measured and simulated labeling patterns is minimized. osti.govnih.gov
Stoichiometric Network Reconstruction for Flux Modeling
A cornerstone of any metabolic flux analysis is the construction of a stoichiometric model of the metabolic network. sci-hub.secreative-proteomics.com This reconstruction is a mathematical representation of the complete set of metabolic reactions known to occur in the organism or cell type under investigation. nih.gov The process begins with genome annotation and utilizes information from biochemical databases (like KEGG and MetaCyc) to compile a list of all relevant enzymatic reactions and transport processes. osti.gov
For each reaction, a balanced stoichiometric equation is written, detailing the precise ratio of substrates (reactants) to products. frontiersin.org These equations are then organized into a stoichiometric matrix (S-matrix), which provides a structured mathematical format for the model. nih.govfrontiersin.org In the S-matrix, each row represents a unique metabolite, and each column represents a specific reaction. The entries in the matrix are the stoichiometric coefficients of the metabolites in each reaction, with negative values for reactants and positive values for products. frontiersin.org
This matrix forms the basis for a system of linear equations that describe the mass balance for each metabolite at a steady state. creative-proteomics.com The steady-state assumption dictates that for any intracellular metabolite, the rate of its production must equal the rate of its consumption. nih.gov This constraint-based modeling approach allows for the analysis of large, genome-scale networks without requiring detailed knowledge of enzyme kinetics. nih.govcreative-proteomics.com The reconstructed network must also account for cellular compartments (e.g., cytosol, mitochondria) and the transport reactions that occur between them to accurately model the metabolism of eukaryotic cells. nih.govfrontiersin.org Manual curation is often necessary to fill gaps in knowledge and ensure all reactions are elementally balanced. frontiersin.org
Computational Algorithms and Software for Metabolic Flux Estimation
Estimating metabolic fluxes from 13C labeling data is a computationally intensive task that requires specialized algorithms and software. vanderbilt.edu The core of the problem is to find the set of flux values that best explains the experimentally measured mass isotopomer distributions, given the constraints of the stoichiometric network. osti.gov This is typically formulated as a non-linear, least-squares minimization problem. osti.govnih.gov
Two general algorithmic approaches exist: the optimization approach and the direct approach. psu.edu
Optimization Approach: This is the more common method, where candidate flux distributions are iteratively generated and used to simulate the expected labeling patterns. The algorithm then minimizes the difference between these simulated patterns and the experimental data. This involves complex non-linear optimization methods. psu.edu
Direct Approach: This method augments the linear balance constraints from the stoichiometric model with additional linear constraints derived directly from the metabolite labeling patterns, avoiding more complex non-linear optimization. psu.edu
To handle the complexity of these calculations, a variety of software packages have been developed. These tools provide platforms for model construction, simulation, flux estimation, and statistical analysis.
Interactive Table: Software for Metabolic Flux Estimation
| Software Name | Key Features | Primary Algorithm Type | Availability |
| INCA | Capable of both stationary (MFA) and non-stationary (INST-MFA) analysis; widely used. wikipedia.org | Optimization | Closed-source (MATLAB) |
| 13CFLUX2 | Evaluates 13C labeling experiments for flux calculation under stationary conditions. wikipedia.org | Optimization | Closed-source |
| FiatFlux | User-friendly; calculates flux ratios from MS data and then estimates net fluxes. nih.gov | Flux Ratios / Balancing | Open-source (MATLAB) |
| METRAN | Based on the Elementary Metabolite Units (EMU) framework; supports experiment design. mit.edu | EMU-based Optimization | Academic License |
| OpenFLUX | Open-source software for stationary 13C-MFA. wikipedia.org | Optimization | Open-source |
| FreeFlux | Python package for both steady-state and non-stationary flux analysis. acs.org | Optimization | Open-source (Python) |
| BiGGR | R package that integrates with gene expression data; uses linear inverse modeling. plos.org | Linear Programming | Open-source (R/Bioconductor) |
| FLUXestimator | Webserver for predicting fluxes from transcriptomics data (scRNA-seq). nih.gov | Neural Networks | Webserver |
These tools vary in their underlying algorithms, programming environments, and specific capabilities, offering researchers a range of options to suit their experimental design and computational expertise. wikipedia.orgnih.govacs.orgplos.orgnih.gov
Determining Net and Exchange Fluxes with this compound
This compound is particularly valuable for resolving these fluxes. When a uniformly labeled substrate like this compound is metabolized, it produces fully labeled downstream metabolites. For example, glycolysis of this compound produces two molecules of [U-13C3]-pyruvate. However, if a reaction is reversible (has a high exchange flux), it can lead to the "scrambling" of these labels.
A classic example is the triose-phosphate isomerase (TPI) reaction, which interconverts dihydroxyacetone phosphate (DHAP) and glyceraldehyde-3-phosphate (GAP). If a cell is fed [1,2-13C2]-glucose, the resulting fructose-1,6-bisphosphate is labeled at carbons 1 and 2. This molecule splits into unlabeled DHAP and [1,2-13C2]-GAP. If the TPI reaction runs in reverse (from GAP to DHAP), it will produce labeled DHAP. Observing both labeled and unlabeled forms of these triose phosphates allows for the quantification of both the net glycolytic flux and the exchange flux of the TPI reaction. nih.gov
By using comprehensive tracers like this compound and analyzing the full isotopomer distribution of multiple metabolites, researchers can obtain sufficient data to resolve the forward and backward fluxes for a significant portion of the central carbon metabolism. nih.gov This provides a more detailed and accurate picture of metabolic operation than measuring net fluxes alone.
Application of this compound in Multi-Substrate Tracing Experiments
While single-tracer experiments using this compound are informative, the complexity of mammalian and microbial metabolism often necessitates the use of multiple isotopic tracers fed simultaneously or in parallel experiments. vanderbilt.edu This approach, known as multi-substrate tracing, significantly improves the precision and scope of flux analysis. nih.gov
Different tracers provide better resolution for different parts of the metabolic network. For instance:
13C-Glucose Tracers (including this compound): These are most effective for determining fluxes in the upper parts of metabolism, such as glycolysis and the pentose phosphate pathway (PPP). cortecnet.comnih.gov
13C-Glutamine Tracers: These are superior for resolving fluxes in the lower parts of metabolism, particularly the tricarboxylic acid (TCA) cycle and related anaplerotic reactions. cortecnet.comnih.gov
A common experimental design involves co-feeding cells with both this compound and [U-13C5]-glutamine. researchgate.netahajournals.org This allows for the simultaneous tracing of the two major carbon sources for many cultured cells. By analyzing how carbons from both glucose and glutamine contribute to TCA cycle intermediates like citrate (B86180) and aspartate, researchers can precisely quantify phenomena such as reductive carboxylation, a key pathway in cancer metabolism. cortecnet.comahajournals.org
Parallel labeling experiments, where separate cultures are fed different tracers (e.g., [1-13C]-glucose in one, this compound in another), also serve to add more constraints to the metabolic model, thereby tightening the confidence intervals of the estimated fluxes. sci-hub.se The use of this compound in combination with other tracers is essential for accurately mapping complex metabolic phenotypes, such as those found in cancer cells or during the production of recombinant proteins. vanderbilt.edunih.gov
Dextrose 13c6 in Elucidating Fundamental Metabolic Pathways
Glycolysis and Pyruvate (B1213749) Metabolism
Glycolysis is the foundational pathway for glucose catabolism, converting a six-carbon glucose molecule into two three-carbon pyruvate molecules. Using Dextrose-13C6 allows researchers to meticulously track the flow of carbon through this critical energy-producing and biosynthetic pathway.
When cells are cultured with this compound, the ¹³C atoms are incorporated into the subsequent intermediates of the glycolytic pathway. The fully labeled six-carbon glucose (M+6) is converted into labeled three-carbon molecules. This process results in the production of fully labeled pyruvate, denoted as ¹³C₃-pyruvate or M+3 pyruvate, where 'M+3' signifies that the molecule is three mass units heavier than its unlabeled counterpart due to the three ¹³C atoms. nih.govnih.gov The detection of M+3 pyruvate and other labeled glycolytic intermediates provides direct evidence of active glycolysis and allows for the quantification of the pathway's flux. researchgate.net
Under anaerobic conditions, or in cells exhibiting high rates of glycolysis, pyruvate is often converted to lactate (B86563). Tracing with this compound leads to the production of M+3 lactate. nih.govresearchgate.net This measurement is crucial for understanding phenomena like the Warburg effect in cancer cells, which favor lactate production even when oxygen is present. researchgate.net
Furthermore, this compound is instrumental in studying the Cori cycle. This metabolic loop involves the transport of lactate, produced by anaerobic glycolysis in muscles, to the liver. wikipedia.org In the liver, the lactate is converted back into glucose through gluconeogenesis, and this newly formed glucose can then be returned to the muscles for energy. wikipedia.org By tracking the ¹³C label from glucose to lactate and back to glucose, researchers can quantify the activity of this inter-organ metabolic cycle.
Tricarboxylic Acid (TCA) Cycle Activity and Anaplerosis/Cataplerosis
Pyruvate stands at a metabolic crossroads, with its carbon backbone destined for either oxidation in the TCA cycle or for replenishing TCA cycle intermediates through anaplerosis. This compound tracing provides distinct isotopic signatures that allow scientists to differentiate and quantify these fates.
The primary entry point for glycolytic carbon into the TCA cycle is through the pyruvate dehydrogenase (PDH) complex. This enzyme converts the three-carbon M+3 pyruvate into a two-carbon M+2 acetyl-CoA molecule, releasing one labeled carbon as ¹³CO₂. nih.gov This M+2 acetyl-CoA then condenses with the four-carbon molecule oxaloacetate to form M+2 citrate (B86180). nih.govmit.edu The subsequent detection of M+2 labeled isotopologues of other TCA cycle intermediates, such as succinate (B1194679) and malate (B86768), provides a direct and quantitative measure of the flux through PDH. nih.gov
| Metabolite | Isotopologue (from this compound) | Pathway Indicated | Description |
|---|---|---|---|
| Citrate | M+2 | PDH Flux | Results from the condensation of M+2 acetyl-CoA (from M+3 pyruvate) with unlabeled oxaloacetate. |
| α-Ketoglutarate | M+2 | PDH Flux | Derived from M+2 citrate in the first turn of the TCA cycle. |
| Succinate | M+2 | PDH Flux | Derived from M+2 α-ketoglutarate. |
| Malate | M+2 | PDH Flux | Derived from M+2 succinate. |
Anaplerosis is essential for replenishing TCA cycle intermediates that are withdrawn for biosynthetic processes. One major anaplerotic pathway is the conversion of pyruvate to oxaloacetate, catalyzed by pyruvate carboxylase (PC). When tracing with this compound, the M+3 pyruvate is converted directly into M+3 oxaloacetate by PC. nih.govnih.gov This M+3 oxaloacetate can then be detected as M+3 malate or M+3 aspartate (which is formed from oxaloacetate via transamination). nih.govnih.gov The presence of these M+3 isotopologues is a clear indicator of PC activity. nih.gov If this M+3 oxaloacetate condenses with M+2 acetyl-CoA from the PDH pathway, it can also lead to the formation of M+5 citrate. nih.gov
| Metabolite | Isotopologue (from this compound) | Pathway Indicated | Description |
|---|---|---|---|
| Malate | M+3 | PC Flux | Directly indicates the conversion of M+3 pyruvate to M+3 oxaloacetate, which is then converted to malate. |
| Aspartate | M+3 | PC Flux | Formed from M+3 oxaloacetate via transamination, indicating PC activity. |
| Citrate | M+3 | PC Flux | Can be formed when M+3 oxaloacetate condenses with unlabeled acetyl-CoA. |
| Citrate | M+5 | PDH + PC Flux | Indicates the condensation of M+3 oxaloacetate (from PC) with M+2 acetyl-CoA (from PDH). |
Pentose (B10789219) Phosphate (B84403) Pathway (PPP) Contributions
The pentose phosphate pathway (PPP) is a crucial branch of glucose metabolism that runs parallel to glycolysis. vt.edu It does not produce ATP but is vital for generating reducing equivalents and precursors for biosynthesis. vt.edujumedicine.com this compound is instrumental in measuring the flux through this pathway by tracking the fate of its labeled carbons.
The oxidative phase of the PPP is a primary source of cellular Nicotinamide Adenine Dinucleotide Phosphate (NADPH). jumedicine.comnih.gov This phase involves the oxidation of glucose-6-phosphate, a reaction catalyzed by the rate-limiting enzyme glucose-6-phosphate dehydrogenase (G6PD), which reduces NADP+ to NADPH. nih.gov NADPH is not used for ATP production like its counterpart NADH; instead, its electrons are utilized for reductive biosynthesis and maintaining redox homeostasis. jumedicine.com
By administering this compound, researchers can quantify the activity of the oxidative PPP. The loss of the ¹³C label from the C1 position of glucose as ¹³CO₂ is a direct measure of flux through this pathway. NADPH is essential for protecting cells from oxidative damage by serving as a cofactor for glutathione (B108866) reductase, an enzyme that regenerates reduced glutathione (GSH), a key cellular antioxidant. nih.gov Maintaining a high NADPH/NADP+ ratio is critical for cellular health, and disruptions in this balance are associated with numerous diseases. nih.govethz.ch Studies using labeled glucose have shown that PPP activity, and thus NADPH generation, is dynamic and responsive to cellular conditions, such as increased activity in the fed versus the fasted state in organs like the liver. nih.gov
Table 1: Research Findings on Pentose Phosphate Pathway (PPP) Activity Using ¹³C-Labeled Glucose
| Study Focus | Tracer Used | Key Findings | Reference |
| PPP Activity in Fed vs. Fasted States | [2,3-¹³C₂]glucose | The PPP was found to be more active in the fed state compared to the fasted state in the liver and heart. | nih.gov |
| PPP in Hepatoma vs. Liver | [2,3-¹³C₂]glucose | Both glycolysis and the PPP were substantially increased in hepatoma cells compared to normal liver cells. | nih.gov |
| PPP and Oxidative Stress | [1,6-¹³C₂,6,6-²H₂]glucose | Basal PPP levels in mixed neuronal/glial cultures were low but increased significantly during oxidative stress. | nih.gov |
Nucleotide Biosynthesis from PPP Intermediates
Beyond its role in redox balance, the PPP is the sole source for the de novo synthesis of ribose-5-phosphate (B1218738), the sugar backbone of nucleotides and nucleic acids (DNA and RNA). vt.edujumedicine.com The non-oxidative branch of the PPP interconverts five-carbon sugars, producing ribose-5-phosphate as a key intermediate. mdpi.com
Using this compound, the incorporation of ¹³C into the ribose moiety of purine (B94841) and pyrimidine (B1678525) nucleotides can be directly traced and quantified. nih.govresearchgate.net This provides a definitive measure of the contribution of glucose to nucleotide synthesis via the PPP. Such tracer experiments have been crucial in understanding how cells, particularly rapidly proliferating ones like cancer cells, regulate metabolic pathways to support the high demand for nucleotide production required for DNA replication and RNA synthesis. nih.gov Isotopic tracing has demonstrated the time-course of carbon incorporation from glucose into various nucleotide sugars, highlighting the dynamic regulation of these biosynthetic pathways. nih.gov
Gluconeogenesis and Glycogen (B147801) Dynamics
This compound is a vital tool for studying the complex regulation of blood glucose levels, particularly the processes of gluconeogenesis and the synthesis and breakdown of glycogen, which are primarily managed by the liver.
Hepatic glucose output (HGO) is the process by which the liver releases glucose into the bloodstream to maintain euglycemia, especially during fasting. khanacademy.org This output comes from two sources: glycogenolysis (the breakdown of stored glycogen) and gluconeogenesis (the synthesis of new glucose from non-carbohydrate precursors like lactate, glycerol, and amino acids). researchgate.net
By infusing this compound and analyzing the isotopic enrichment of blood glucose using techniques like mass spectrometry or nuclear magnetic resonance (NMR) spectroscopy, researchers can calculate the rate of appearance of unlabeled glucose from endogenous sources. researchgate.net This provides a quantitative measure of total HGO. While this method is powerful, studies have also highlighted potential limitations, noting that under certain conditions, estimations of gluconeogenesis can be confounded by factors such as isotopic exchange in the Krebs cycle. nih.gov
Table 2: Research Findings on Hepatic Glucose Output (HGO) Using Dextrose-¹³C6
| Physiological State | Key Findings on HGO | Reference |
| 16-Hour Fasted Healthy Subjects | Glucose production was estimated at 1.90 +/- 0.19 mg/kg/min, with gluconeogenesis contributing approximately 54% and glycogenolysis contributing 46%. | researchgate.net |
| 12-Hour Fasted Subjects | Estimates of gluconeogenesis contribution to glucose production were calculated to be approximately 18%. | nih.gov |
| 60-Hour Fasted Subjects | The contribution of gluconeogenesis to glucose production was estimated to be between 23-41%, though the study noted methodological limitations leading to potential underestimates. | nih.gov |
Direct and Indirect Pathways of Glycogen Synthesis
Following a meal, the liver replenishes its glycogen stores through two main pathways. einsteinmed.edu The direct pathway involves the direct conversion of dietary glucose into glucose-6-phosphate and then into glycogen. sketchy.com The indirect pathway involves the initial metabolism of glucose (or other substrates like fructose) into three-carbon intermediates such as lactate and pyruvate, which are then used to synthesize new glucose-6-phosphate via gluconeogenesis before being stored as glycogen. einsteinmed.eduresearchgate.net
This compound allows for the differentiation and quantification of these two pathways. nih.gov When this compound is metabolized through the indirect pathway, the symmetrical nature of Krebs cycle intermediates leads to a scrambling of the ¹³C labels on the resulting glucose molecules stored in glycogen. In contrast, the direct pathway preserves the original labeling pattern. By analyzing the specific isotopomer distribution in glycogen-derived glucose, the relative contributions of each pathway can be determined. nih.gov Studies in rats have shown that under certain refeeding conditions, both pathways contribute significantly, with the direct pathway accounting for approximately 50% of the newly synthesized glycogen. nih.gov
De Novo Biosynthesis Pathways Traced by this compound
The metabolic fate of glucose extends far beyond energy production and glycogen storage. The carbon backbone of glucose, traced using this compound, is a fundamental building block for a wide array of biomolecules through various de novo (new) synthesis pathways. The fully labeled carbon skeleton of this compound can be tracked as it is incorporated into other key metabolic intermediates and, ultimately, into complex macromolecules.
Research using this compound has revealed the origins of carbons for several critical biosynthetic products:
De Novo Lipogenesis: The acetyl-CoA derived from glucose metabolism is a primary precursor for the synthesis of fatty acids. By tracing ¹³C from glucose into the fatty acyl chains of lipids, researchers can quantify the rate of de novo lipogenesis. Studies have shown that while some lipids are taken up from the environment (e.g., serum), a significant portion can be synthesized endogenously from glucose. nih.gov
Amino Acid Synthesis: The carbon skeletons for non-essential amino acids are derived from intermediates of glycolysis and the Krebs cycle. For instance, ¹³C from glucose has been traced into serine, which is synthesized from the glycolytic intermediate 3-phosphoglycerate (B1209933). nih.gov
Glycan Synthesis: Glucose is a precursor for nucleotide sugars, which are essential for the synthesis of glycans—complex carbohydrates attached to proteins and lipids. researchgate.net Tracing studies with this compound have been used to monitor the incorporation of glucose carbons into cell-membrane glycans, which play critical roles in cell signaling and recognition. researchgate.net
Table 3: Examples of De Novo Biosynthesis Traced by Dextrose-¹³C6
| Biosynthetic Pathway | Key Metabolites Traced | Significance | Reference |
| Lipogenesis | Fatty acyl chains, Phospholipids | Quantifies the conversion of dietary carbohydrates into stored fat. | nih.gov |
| Amino Acid Synthesis | Serine, Glutamate (B1630785) | Elucidates the synthesis of non-essential amino acids from glucose precursors. | nih.gov |
| Glycan Synthesis | Nucleotide sugars (e.g., UDP-glucose), Cell-membrane glycans | Tracks the production of complex carbohydrates essential for cellular function. | researchgate.net |
| TCA Cycle Anaplerosis | Citrate, Oxaloacetate | Measures the replenishment of Krebs cycle intermediates, crucial for biosynthesis. | nih.gov |
Fatty Acid Synthesis and Lipogenesis
The process of de novo lipogenesis, the synthesis of fatty acids from non-lipid precursors, is fundamental to energy storage and cellular structure. This compound is instrumental in quantifying the contribution of glucose to this pathway. Following its uptake by cells, this compound is metabolized through glycolysis to pyruvate. This pyruvate then enters the mitochondria and is converted to acetyl-CoA, a key building block for fatty acids. The acetyl-CoA is subsequently transported to the cytoplasm in the form of citrate, where it is cleaved to regenerate acetyl-CoA for fatty acid synthesis.
By tracing the incorporation of the 13C label from this compound into fatty acids, researchers can elucidate the activity of the lipogenic pathway under various physiological and pathological conditions. For instance, studies have utilized 13C6-glucose to reveal heterogeneity in de novo fatty acid synthesis within cancer cell populations. nih.gov This approach allows for the spatial and single-cell level analysis of metabolic activity, providing a deeper understanding of how factors like hypoxia can limit the use of glucose as a precursor for fatty acid synthesis. nih.gov
The analysis of 13C-labeling patterns in fatty acids can determine the contribution of different substrates, including glucose, to the lipogenic acetyl-CoA pool. researchgate.net This is crucial for understanding the metabolic reprogramming that occurs in diseases such as cancer and type 2 diabetes. nih.gov Research has shown that in certain conditions, there is a strong induction of de novo fatty acid synthesis, which can be quantitatively assessed using this compound tracing. nih.gov
| Isotopologue | Description | Typical Observation in High Lipogenesis |
|---|---|---|
| M+0 | Unlabeled palmitate | Lower relative abundance |
| M+2 | Palmitate with one 13C2-acetyl-CoA unit incorporated | Increased relative abundance |
| M+4 | Palmitate with two 13C2-acetyl-CoA units incorporated | Increased relative abundance |
| ... | ... | ... |
| M+16 | Fully labeled palmitate from eight 13C2-acetyl-CoA units | Highest relative abundance in actively synthesizing cells |
Amino Acid Synthesis (e.g., Serine, Glycine (B1666218), Alanine (B10760859), Glutamate)
This compound is a vital tool for tracing the path of glucose-derived carbons into the synthesis of non-essential amino acids. This provides a window into the interplay between central carbon metabolism and amino acid biosynthesis.
Serine and Glycine: The synthesis of serine occurs from the glycolytic intermediate 3-phosphoglycerate. researchgate.net this compound tracing allows researchers to measure the flux of glucose carbons into the serine synthesis pathway (SSP). researchgate.net Studies have shown that under conditions of serine and glycine deprivation, there is an increased uptake of glucose and a corresponding increase in the de novo synthesis of these amino acids. researchgate.net The incorporation of 13C from this compound into serine (as M+3 isotopologue) and subsequently into glycine (as M+2 isotopologue) can be quantified to assess the activity of this pathway. researchgate.netaacrjournals.org For example, in certain cancer cells, a higher fractional enrichment of serine and glycine from 13C6-glucose has been observed, indicating a dependency on this pathway for proliferation. unimib.itnih.gov
Alanine: Alanine is primarily synthesized from pyruvate, the end product of glycolysis. youtube.com The amino group is typically transferred from glutamate. youtube.com By using this compound, the contribution of glucose to the pyruvate pool that is subsequently used for alanine synthesis can be determined. nih.gov This is particularly relevant in the context of the glucose-alanine cycle, where alanine transports nitrogen from peripheral tissues to the liver. youtube.com
Glutamate: Glucose carbons can enter the tricarboxylic acid (TCA) cycle and contribute to the synthesis of α-ketoglutarate. researchgate.net This intermediate can then be transaminated to form glutamate. mdpi.com this compound tracing has been used to demonstrate that a significant portion of glucose is diverted to the synthesis of glutamate in various tissues, including the heart. researchgate.net The appearance of 13C2-glutamate is often used as an indicator of TCA cycle entry of glucose-derived carbons. researchgate.net
| Amino Acid | Fractional 13C Enrichment (%) |
|---|---|
| Serine | 4.51 ± 0.21 |
| Glycine | 2.44 ± 0.31 |
| Alanine | 24.56 ± 0.59 |
| Glutamate | 8.81 ± 0.85 |
| Proline | 6.96 ± 0.53 |
| Aspartate | 10.72 ± 0.95 |
| Data adapted from kinetic isotope tracing studies. biorxiv.org |
Glycan and Nucleotide Precursor Synthesis
The carbon backbone of glucose is fundamental to the synthesis of the sugar moieties found in glycans and the ribose and deoxyribose sugars of nucleotides. This compound tracing enables the direct observation of glucose allocation to these vital biosynthetic pathways.
Glycan Precursors: Cell surface glycans play critical roles in cell signaling, adhesion, and immune recognition. biorxiv.org Altered glycosylation is a hallmark of cancer. nih.gov By culturing cells with this compound, researchers can trace the incorporation of labeled carbons into nucleotide sugars, which are the activated donors for glycan synthesis. biorxiv.org For instance, the flow of 13C from glucose into UDP-N-acetylglucosamine (UDP-GlcNAc), a key precursor for N-linked glycosylation, can be monitored to understand how metabolic shifts in cancer cells affect glycan biosynthesis. biorxiv.orgnih.gov
Nucleotide Precursors: The pentose phosphate pathway (PPP) is a major route for the synthesis of the ribose-5-phosphate necessary for nucleotide biosynthesis. The PPP branches from glycolysis at the level of glucose-6-phosphate. This compound tracing can elucidate the flux of glucose through the PPP, revealing how cells balance the need for nucleotide precursors with other metabolic demands. nih.gov The incorporation of 13C into the ribose component of nucleotides provides a direct measure of this metabolic flux. nih.gov Chemoenzymatic methods have also been developed to synthesize uniformly 13C-labeled nucleotides like UTP from 13C6-glucose, further highlighting the central role of glucose in this process. nih.gov
| Pathway | Key Precursor | Labeled Moiety from this compound | Significance |
|---|---|---|---|
| Hexosamine Biosynthesis Pathway | UDP-GlcNAc | 13C-labeled hexosamine | Indicates flux towards N-linked glycosylation. biorxiv.org |
| Pentose Phosphate Pathway | Ribose-5-phosphate | 13C-labeled ribose | Measures synthesis of nucleotide building blocks. nih.gov |
| Uronic Acid Pathway | UDP-glucuronic acid | 13C-labeled glucuronate | Tracks synthesis of precursors for proteoglycans. |
Research Applications of Dextrose 13c6 in Pathophysiological Contexts
Investigating Glucose Homeostasis and Metabolic Disorders
In the context of type 2 diabetes and insulin (B600854) resistance, Dextrose-13C6 is instrumental in dissecting the contributions of various organs to hyperglycemia. By administering this compound and monitoring the isotopic enrichment of plasma glucose and its metabolites, researchers can quantify rates of endogenous glucose production (EGP), primarily from the liver, and glucose uptake by peripheral tissues. e-enm.org
Studies in human subjects with type 2 diabetes have utilized ¹³C-labeled glucose to reveal that fasting hyperglycemia is often a result of increased hepatic glucose production. Furthermore, these tracer studies can differentiate between the two pathways of hepatic glucose production: gluconeogenesis (the synthesis of new glucose) and glycogenolysis (the breakdown of stored glycogen). For instance, in diabetic individuals, an increased contribution from gluconeogenesis is often observed. nih.gov Dynamic flux analysis with this compound in adipocytes has been used to capture the reorganization of glucose metabolism in response to insulin, demonstrating that intracellular pathways respond with different speeds and magnitudes. cam.ac.uk This level of detail is crucial for understanding the precise mechanisms of insulin resistance in different tissues and for evaluating the efficacy of therapeutic interventions aimed at restoring normal glucose metabolism.
Non-alcoholic fatty liver disease (NAFLD) is characterized by the accumulation of fat in the liver and is strongly associated with insulin resistance and an increased risk of progressing to more severe liver conditions. This compound tracing has been pivotal in unraveling the altered hepatic glucose metabolism in NAFLD. nih.gov
Research has shown that in NAFLD, there is an increased flux of glucose towards de novo lipogenesis (DNL), the process by which excess carbohydrates are converted into fatty acids in the liver. nih.gov By using ¹³C-glucose tracers, scientists can quantify the proportion of newly synthesized fatty acids in the liver that are derived from glucose. These studies have highlighted that even in the presence of hepatic insulin resistance with respect to glucose production, the DNL pathway can remain sensitive to insulin, leading to a continuous cycle of fat accumulation. nih.gov Furthermore, ex vivo studies on intact human liver tissue using global ¹³C tracing, including ¹³C-glucose, have allowed for the mapping of a wide range of metabolic pathways, confirming that such tissues retain individual metabolic phenotypes and respond to hormonal signals like insulin. nih.govdntb.gov.ua
The use of this compound extends to a wide array of disease models to assess systemic and tissue-specific glucose kinetics. nih.gov This approach provides a quantitative framework to understand how different pathologies impact whole-body glucose metabolism. For example, in preclinical models of stroke, tracers like 2-deoxy-D-glucose (a glucose analog) are used to image the dynamics of glucose transport and metabolism, which can delineate salvageable tissue. researcher.life
In mouse models of ketosis-prone diabetes, intravenous infusion of dextrose has been used to study β-cell function and the effects of glucotoxicity. biorxiv.org Similarly, in models of diet-induced obesity, a ¹³C-glucose tracer can be used in breath tests to quantify systemic glucose uptake and oxidation, revealing reduced utilization in insulin-resistant states. nih.gov These studies are vital for understanding the pathophysiology of metabolic derangements in various diseases and for the preclinical evaluation of novel therapeutic agents. A convenient liquid chromatography-mass spectrometry (LC-MS) method has been developed for assessing glucose kinetics in vivo using D-[13C6]glucose, offering a robust and higher-throughput alternative to older methods. nih.gov
The table below summarizes findings from representative studies using this compound to investigate glucose kinetics in different contexts.
| Research Area | Model/System | Key Finding with this compound | Metabolic Pathway Implication |
| Insulin Response | 3T3-L1 Adipocytes | Insulin stimulation leads to a disproportionately larger and faster increase in glycolysis fluxes compared to the TCA cycle. cam.ac.uk | Demonstrates regulation of glucose catabolism beyond uptake to channel glucose into specific pathways like lactate (B86563) production. |
| NAFLD | Human Liver Tissue (ex vivo) | Liver tissue retains individual metabolic phenotypes and can suppress glucose production in response to insulin. nih.govdntb.gov.ua | Highlights the utility of ex vivo systems to study insulin sensitivity and hepatic glucose output. |
| Obesity | Diet-Induced Obese Mice | Reduced exhalation of ¹³CO₂ after ¹³C-glucose injection. nih.gov | Indicates decreased systemic glucose uptake and oxidation, reflecting an insulin-resistant phenotype. |
| Glucose Homeostasis | Healthy Male Individuals | Development of a robust LC-MS method for quantifying insulin sensitivity and glucose effectiveness. nih.gov | Provides a more accessible method for large-scale clinical studies on glucose kinetics. |
Cancer Metabolism and Oncogenic Reprogramming
A fundamental characteristic of many cancer cells is the reprogramming of their metabolism to support rapid proliferation and survival. This compound has been a cornerstone in mapping these altered metabolic pathways, providing critical insights into the unique metabolic dependencies of tumors.
One of the most well-known metabolic alterations in cancer is the Warburg effect, where cancer cells exhibit high rates of glycolysis and lactate production, even in the presence of ample oxygen (aerobic glycolysis). creative-proteomics.comnih.govnih.gov this compound tracing has been instrumental in quantifying this phenomenon and understanding its nuances. By incubating cancer cells with ¹³C6-glucose and measuring the enrichment of ¹³C in lactate, researchers can directly measure the rate of aerobic glycolysis. creative-proteomics.com
These studies have confirmed that the Warburg effect is not simply about inefficient ATP production but provides cancer cells with a growth advantage by shunting glucose-derived carbons into anabolic pathways for the synthesis of biomass. nih.gov For instance, ¹³C metabolic flux analysis has shown that in some cancer cells, approximately 15% of the glucose flux is diverted into the pentose (B10789219) phosphate (B84403) pathway (PPP), which is crucial for generating NADPH and nucleotide precursors. nih.gov Furthermore, tracing studies have revealed significant heterogeneity in glucose metabolism even within the same tumor, highlighting the complexity of cancer metabolism. nih.gov
For cancer cells to divide, they must duplicate their entire cellular content, including nucleotides, lipids, and proteins. This compound tracing allows for the precise quantification of how glucose-derived carbons are incorporated into these essential building blocks. biorxiv.orgmdpi.com
Nucleotide Synthesis: The ribose component of nucleotides is synthesized via the pentose phosphate pathway (PPP), a branch of glycolysis. By tracing ¹³C6-glucose, researchers can measure the flux through the PPP and the incorporation of ¹³C into the ribose backbone of DNA and RNA. eurisotop.com
Lipid Synthesis: Glucose can be a major source of carbon for de novo fatty acid synthesis. biorxiv.org The carbon backbone of acetyl-CoA, the building block for fatty acids, can be derived from glucose-derived pyruvate (B1213749). This compound tracing has shown that in many cancer cells, glucose is catabolized to citrate (B86180) in the TCA cycle, which is then exported to the cytoplasm to generate acetyl-CoA for lipogenesis. mit.edu
Amino Acid Synthesis: The carbon skeletons for several non-essential amino acids, such as serine, glycine (B1666218), and alanine (B10760859), can be derived from glycolytic intermediates. Studies using ¹³C6-glucose have demonstrated that the pathway for serine synthesis from the glycolytic intermediate 3-phosphoglycerate (B1209933) is often upregulated in cancer, contributing not only to protein synthesis but also to nucleotide synthesis and redox balance. eurisotop.com
The table below presents data on the fate of ¹³C-glucose carbons in different cancer cell lines, illustrating the diverse ways glucose contributes to biomass.
| Biomass Component | Cancer Cell Line Model | Observation with this compound Tracer | Metabolic Implication |
| Amino Acids | NAT1 Knockout Breast Cancer Cells | Decreased ¹³C enrichment in TCA cycle intermediates (citrate, fumarate, malate) and increased ¹³C-labeled lactate. mdpi.com | Loss of NAT1 gene alters glucose fate, shunting it away from the TCA cycle and towards lactate production. |
| Membrane Glycans | Pancreatic Cancer Cells | Direct observation of glucose carbon allocation into nucleotide sugars and cell-membrane glycans. biorxiv.orgresearchgate.net | Demonstrates a flux-based regulation of glucose commitment to glycosylation, a key feature in cancer progression. |
| Fatty Acids | Murine Liver Cancer Cells | Spatially-resolved detection of ¹³C label from ¹³C6-glucose incorporated into fatty acids. biorxiv.org | Enables single-cell isotope tracing to reveal heterogeneity of de novo lipogenesis within a tumor. |
| TCA Cycle Intermediates | Human Mammary Epithelial Cells | Glucose catabolized to citrate for lipogenesis, while glutamine maintains the majority of the TCA cycle flux. mit.edu | Reveals distinct substrate utilization patterns for energy production and biomass synthesis. |
Metabolic Vulnerabilities and Therapeutic Targeting in Cancer
The altered metabolic landscape of cancer cells, characterized by an increased reliance on glycolysis even in the presence of oxygen (the Warburg effect), presents unique vulnerabilities that can be exploited for therapeutic purposes. This compound, a stable isotope-labeled form of glucose, has become an indispensable tool in cancer metabolism research. By tracing the fate of the 13C-labeled carbon atoms, researchers can delineate the intricate metabolic rewiring in cancer cells, identify key metabolic nodes that are critical for their survival and proliferation, and assess the efficacy of therapeutic agents that target these metabolic pathways. nih.govd-nb.infocreative-proteomics.com
Stable isotope tracing studies using this compound have elucidated how cancer cells channel glucose into various biosynthetic pathways to support rapid cell growth. ckisotopes.comselectscience.net This includes not only energy production through glycolysis but also the synthesis of nucleotides, lipids, and amino acids. ckisotopes.com By quantifying the flux of glucose through these pathways, researchers can identify enzymes and transporters that are upregulated in cancer cells and represent potential therapeutic targets. nih.gov
For instance, studies have shown that certain cancer types exhibit a high rate of glucose uptake and glycolysis, making them particularly susceptible to inhibitors of these processes. This compound tracing can be used to confirm the on-target effects of such inhibitors by demonstrating a reduction in the flow of labeled carbons through the glycolytic pathway. Furthermore, these tracing studies can reveal metabolic escape routes that cancer cells may utilize to circumvent the effects of a particular drug, thereby informing the development of combination therapies. mit.edu The insights gained from this compound metabolic flux analysis are instrumental in the preclinical evaluation of novel anti-cancer therapies that aim to exploit the metabolic dependencies of tumor cells. ckisotopes.com
Table 1: Research Findings on this compound in Cancer Cell Metabolism
| Cancer Type | Key Findings from this compound Tracing | Therapeutic Implication |
|---|---|---|
| Breast Cancer | Increased flux through the pentose phosphate pathway (PPP) and elevated fatty acid synthesis. nih.gov | Targeting enzymes in the PPP or fatty acid synthesis pathways may be effective. |
| Glioblastoma | Significant glucose oxidation via the TCA cycle, in addition to lactate production. nih.gov | Suggests that therapies targeting both glycolysis and mitochondrial metabolism could be beneficial. |
| Pancreatic Cancer | Glucose carbons are incorporated into aberrant cell membrane glycans. biorxiv.orgbiorxiv.org | Offers a novel connection between glucose metabolism and cell surface glycosylation that could be a therapeutic target. |
| Cancer Stem Cells | Hypoxic conditions alter metabolic pathways, which can be tracked by labeling with this compound. nih.gov | Provides a method to understand and target the unique metabolic adaptations of cancer stem cells that contribute to therapy resistance. |
Neuro-metabolism and Central Nervous System Research
Cerebral Glucose Utilization and Energy Metabolism
The brain is a highly metabolic organ that relies almost exclusively on glucose for its energy needs. frontiersin.org Understanding the intricate details of cerebral glucose metabolism is crucial for comprehending normal brain function and the pathophysiology of various neurological disorders. This compound, in conjunction with techniques like in vivo 13C magnetic resonance spectroscopy (MRS), has revolutionized the study of brain energy metabolism. nih.govresearchgate.net This approach allows for the non-invasive, real-time tracking of glucose metabolism within the brain, providing quantitative data on metabolic fluxes in different cell types, primarily neurons and astrocytes. nih.gov
Upon administration, the 13C-labeled glucose is transported into the brain and metabolized through glycolysis and the tricarboxylic acid (TCA) cycle. The 13C label is incorporated into various downstream metabolites, including lactate, glutamate (B1630785), and glutamine. nih.govnih.gov By measuring the rate of 13C enrichment in these metabolites, researchers can calculate the cerebral metabolic rate of glucose (CMRglc) and the fluxes through key metabolic pathways. nih.gov
These studies have provided significant insights into the compartmentalization of brain metabolism. For instance, it has been shown that a substantial portion of glucose is taken up by astrocytes and converted to lactate, which is then shuttled to neurons to fuel their energetic demands. nih.gov this compound tracing has been instrumental in quantifying the rates of these intercellular metabolic pathways, providing a deeper understanding of the neuron-astrocyte metabolic coupling. frontiersin.org
Table 2: Key Metabolic Fluxes in the Brain Determined by this compound Tracing
| Metabolic Flux | Description | Typical Findings |
|---|---|---|
| Cerebral Metabolic Rate of Glucose (CMRglc) | The overall rate of glucose consumption by the brain. | Quantitatively measured to assess brain energy demand under various physiological and pathological conditions. nih.gov |
| Neuronal TCA Cycle Flux | The rate of glucose oxidation in neuronal mitochondria. | Found to be tightly coupled to glutamatergic neurotransmission. karger.com |
| Glial TCA Cycle Flux | The rate of glucose oxidation in astrocytic mitochondria. | Demonstrates the significant oxidative metabolism occurring in glial cells. nih.gov |
| Glutamate-Glutamine Cycle Flux | The rate of neurotransmitter recycling between neurons and astrocytes. | Quantified to understand synaptic activity and its energetic cost. nih.gov |
Metabolic Alterations in Neurodegenerative Diseases
A growing body of evidence suggests that disruptions in cerebral glucose metabolism are a central feature of many neurodegenerative diseases, including Alzheimer's disease (AD) and Parkinson's disease (PD). nih.govmdpi.commdpi.com These metabolic alterations often precede the onset of clinical symptoms and are thought to play a causative role in the neurodegenerative process. researchgate.net this compound tracing offers a powerful tool to investigate these metabolic changes in detail, providing insights into the underlying molecular mechanisms of these devastating disorders.
In the context of PD, studies have pointed to impaired mitochondrial function and a subsequent decrease in glucose oxidation. nih.gov this compound can be used in animal models of PD to trace the metabolic fate of glucose and identify specific enzymatic steps that are compromised. This can help to pinpoint the exact nature of the metabolic defect and guide the development of therapies aimed at restoring normal energy metabolism. mdpi.com For example, tracing studies can reveal if there is a shift away from mitochondrial glucose oxidation towards glycolysis, and whether this is a compensatory mechanism or a pathological feature. nih.gov
Similarly, in AD research, this compound can be employed to explore the consequences of amyloid-beta and tau pathology on neuronal and glial metabolism. By tracking the flow of 13C-labeled glucose, researchers can investigate how these pathological hallmarks affect glucose uptake, glycolysis, and TCA cycle function in different brain regions. This information is critical for understanding how metabolic dysfunction contributes to synaptic failure and neuronal loss in AD. The ability to quantify these metabolic alterations provides a valuable biomarker for disease progression and a means to assess the efficacy of novel therapeutic interventions.
Immunometabolism and Immune Cell Function
Glucose Metabolism in T-cell Activation and Differentiation
The field of immunometabolism has revealed that the function of immune cells is tightly linked to their metabolic state. T-cells, in particular, undergo profound metabolic reprogramming upon activation and differentiation. frontiersin.orgmonash.edu this compound has emerged as a crucial tool for dissecting these metabolic shifts, providing a detailed map of how glucose is utilized to fuel T-cell responses. biorxiv.orgsemanticscholar.org
Resting, naïve T-cells primarily rely on oxidative phosphorylation to meet their energy needs. nih.gov However, upon activation, they switch to aerobic glycolysis, a metabolic state similar to that observed in cancer cells. frontiersin.org This metabolic switch is essential to support the rapid proliferation and effector functions of activated T-cells. mdpi.com this compound tracing studies have been instrumental in demonstrating this shift, showing a dramatic increase in the flux of glucose to lactate in activated T-cells. biorxiv.org
Furthermore, this compound tracing has revealed that different T-cell subsets have distinct metabolic signatures. For example, effector T-cells maintain a high glycolytic rate, while memory T-cells revert to a more catabolic state, relying on oxidative phosphorylation. biorxiv.org This metabolic specialization is critical for their respective functions and longevity. By providing a quantitative understanding of these metabolic pathways, this compound tracing is helping to uncover novel targets for immunomodulatory therapies. Manipulating T-cell metabolism could offer new strategies for enhancing anti-tumor immunity or dampening autoimmune responses.
Table 3: Glucose Metabolism in T-cell Subsets as Revealed by this compound Tracing
| T-cell Subset | Primary Metabolic Pathway | Key Function Supported by Metabolism |
|---|---|---|
| Naïve T-cells | Oxidative Phosphorylation | Quiescence and surveillance. nih.gov |
| Effector T-cells | Aerobic Glycolysis | Proliferation and cytokine production. youtube.com |
| Memory T-cells | Oxidative Phosphorylation | Long-term survival and rapid recall response. biorxiv.org |
| Regulatory T-cells (Tregs) | Oxidative Phosphorylation and Fatty Acid Oxidation | Suppressive function in diverse metabolic environments. mdpi.com |
Macrophage Metabolic Reprogramming
Macrophages are highly plastic immune cells that can adopt different functional phenotypes in response to environmental cues. The two main polarization states, classical activation (M1) and alternative activation (M2), are associated with distinct metabolic profiles. nih.gov this compound tracing is a valuable technique for elucidating the metabolic reprogramming that underpins macrophage polarization and function. researchgate.net
M1 macrophages, which are pro-inflammatory, exhibit enhanced glycolysis and a disrupted TCA cycle. bohrium.com this compound tracing studies can demonstrate this by showing an increased conversion of labeled glucose to lactate and an accumulation of certain TCA cycle intermediates like succinate (B1194679). This metabolic reprogramming is essential for the production of inflammatory mediators by M1 macrophages.
In contrast, M2 macrophages, which are involved in tissue repair and anti-inflammatory responses, rely on oxidative phosphorylation. nih.gov this compound tracing in M2 macrophages shows that glucose-derived carbons are efficiently oxidized in the TCA cycle. nih.gov The ability to track the metabolic fate of glucose in macrophages under different polarization conditions provides critical insights into the molecular mechanisms that control their function. This knowledge can be leveraged to develop therapeutic strategies that modulate macrophage polarization by targeting their metabolic pathways, with potential applications in inflammatory diseases, cancer, and tissue regeneration. frontiersin.org
Metabolic Adaptation to Hypoxia and Other Environmental Stressors
The use of this compound as a tracer in metabolic flux analysis (MFA) has been pivotal in understanding how cells adapt their metabolic pathways in response to environmental stressors, particularly hypoxia (low oxygen). nih.gov By tracing the fate of the 13C-labeled carbon atoms from glucose, researchers can quantify the flux through various metabolic pathways, revealing the intricate adjustments that enable cell survival and function under challenging conditions.
One significant area of research has been the study of hypoxia-tolerant organisms. For instance, a comparative metabolic flux analysis of skin fibroblasts from the hypoxia-tolerant blind mole rat (Spalax) and the hypoxia-sensitive rat, using 13C6-glucose, revealed distinct adaptive strategies. nih.gov Under hypoxic conditions, Spalax cells demonstrate a significant rerouting of glucose metabolism. A notable adaptation is the enhanced flux of glucose-derived carbons into the pentose phosphate pathway (PPP). nih.gov This shift is crucial for maintaining the cellular pool of NADPH, which is essential for antioxidant defense and reductive biosynthesis.
Furthermore, the study on Spalax cells highlighted a decreased reliance on the complete oxidation of glucose in the tricarboxylic acid (TCA) cycle. Instead of being fully oxidized to generate ATP through oxidative phosphorylation, a significant portion of the glucose-derived pyruvate is converted to lactate and secreted. nih.gov This metabolic reprogramming, often referred to as the Warburg effect, allows for rapid ATP production in the absence of sufficient oxygen and helps maintain the NAD+ pool necessary for glycolysis to continue. Interestingly, even under normoxic conditions, Spalax cells exhibit a higher level of the master regulator of hypoxic response, HIF-1α, suggesting a pre-acclimatization to low oxygen environments. nih.gov
In human mesenchymal stromal cells (MSCs), exposure to hypoxia (1% O2) also leads to a significant diversion of glucose carbons away from the mitochondria. researchgate.net Tracing studies with 13C6-glucose showed increased labeling in intermediates of the upper glycolytic pathway and the pentose phosphate pathway, while the enrichment of 13C in TCA cycle intermediates decreased. researchgate.net This indicates a clear shift from mitochondrial respiration towards anaerobic glycolysis and the PPP to support cellular needs under low oxygen.
The following table summarizes key findings from a study comparing metabolic flux in Spalax and rat fibroblasts under normoxia and hypoxia using this compound.
| Metabolic Pathway/Metabolite | Observation in Spalax Fibroblasts (Hypoxia vs. Normoxia) | Implication for Hypoxic Adaptation |
| Pentose Phosphate Pathway (PPP) | Increased flux of 13C-glucose carbons into PPP intermediates. | Enhanced production of NADPH for antioxidant defense. |
| Lactate Production | Significant increase in the production and secretion of 13C-labeled lactate. | Regeneration of NAD+ to sustain glycolysis for rapid ATP production. |
| TCA Cycle | Reduced flux of 13C-glucose-derived carbons into the TCA cycle. | Decreased reliance on oxidative phosphorylation. |
| 2-Hydroxyglutarate (2HG) | Upregulation of 13C-labeled 2HG production. | Potential role in regulating HIF-1α stability. |
Genetic Mutations and Their Impact on Metabolic Fluxes
This compound-based metabolic flux analysis is a powerful tool for elucidating how genetic mutations rewire cellular metabolism. By tracing the metabolic fate of glucose in cells with specific genetic alterations, researchers can gain insights into the functional consequences of these mutations, particularly in diseases like cancer. nih.govmit.edu
Cancer cells frequently harbor mutations in oncogenes and tumor suppressor genes that directly impact metabolic pathways. mit.edu For example, studies using 13C-MFA have dissected the metabolic reprogramming driven by mutations in genes like KRAS and BRAF. mit.edu These mutations can lead to an upregulation of glucose uptake and glycolysis, a phenomenon that can be quantitatively assessed by tracing the incorporation of 13C from this compound into glycolytic intermediates and lactate.
A study on oncogene-induced senescence (OIS) in normal human fibroblasts utilized [U-13C6]-glucose to map the metabolic state. nih.gov This approach allows for a detailed comparison of metabolic fluxes between proliferating, quiescent, and senescent cells, revealing how oncogenes can trigger metabolic shifts that contribute to the senescent phenotype.
Furthermore, the impact of specific gene knockouts on metabolic networks has been systematically investigated. In a study of breast cancer cells, the knockout of the N-acetyltransferase 1 (NAT1) gene was shown to alter the fate of glucose. mdpi.com Using [U-13C]-glucose tracing, researchers found that NAT1 knockout cells exhibited a decreased flux of glucose-derived carbons into the TCA cycle. mdpi.com Specifically, there was a reduction in 13C enrichment in key TCA cycle intermediates such as citrate, isocitrate, α-ketoglutarate, fumarate, and malate (B86768). mdpi.com Concurrently, these cells showed an increased production of 13C-labeled lactate, indicating a shift towards glycolytic metabolism. mdpi.com
Large-scale studies in yeast have also employed 13C-MFA to analyze a wide range of knockout mutants. ethz.ch These investigations have revealed the robustness of metabolic networks, where the loss of a specific enzyme is often compensated by the rerouting of metabolic flux through alternative pathways. ethz.ch For instance, the knockout of a gene encoding a key enzyme in a primary metabolic route may lead to an increased flux through a previously less active, parallel pathway, a change that can be precisely quantified using this compound.
The following table summarizes the metabolic flux changes observed in NAT1 knockout breast cancer cells compared to wild-type cells, as determined by this compound tracing.
| Metabolic Pathway/Metabolite | Change in 13C Enrichment in NAT1 Knockout Cells | Metabolic Consequence |
| Glycolysis | Increased 13C-labeled L-lactate. | Shift towards anaerobic glycolysis. |
| TCA Cycle Intermediates | Decreased 13C enrichment in citrate, isocitrate, α-ketoglutarate, fumarate, and malate. | Reduced glucose oxidation in the mitochondria. |
| Amino Acid Metabolism | Altered 13C enrichment in alanine, aspartate, and glutamate. | Rerouting of glucose carbons into specific amino acid biosynthesis pathways. |
Emerging Methodologies and Integrative Approaches in Dextrose 13c6 Research
Combinatorial Stable Isotope Tracing with Multiple Labeled Substrates
To gain a more comprehensive understanding of metabolic pathways, researchers are increasingly employing combinatorial stable isotope tracing, which involves the use of multiple labeled substrates simultaneously. This approach is particularly valuable for dissecting complex biological systems where multiple carbon sources are utilized. nih.gov For instance, in studies of mammalian cells, which are typically grown in media containing numerous substrates like glucose and amino acids, using Dextrose-13C6 in combination with other labeled compounds, such as 15N-labeled glutamine, allows for the simultaneous tracing of both carbon and nitrogen metabolism. nih.gov
This dual-labeling strategy provides a more detailed picture of metabolic fluxes than single-tracer experiments. nih.gov For example, while 13C labeling from this compound is informative for central carbon metabolism, 15N isotopes can illuminate nitrogen-carrying reactions in amino acid and nucleotide metabolism. nih.gov This multiplexed approach can generate more information per experiment and offers direct evidence for nitrogen metabolism, which might otherwise require additional parallel labeling experiments. nih.gov The use of multiple isotopic tracers is a key component of the COMPLETE-MFA (complementary parallel labeling experiments technique for metabolic flux analysis), which has been shown to improve both the precision and observability of flux measurements. nih.gov
A study involving 14 parallel labeling experiments with Escherichia coli utilized various tracers, including different labeled forms of glucose, to compare their effectiveness. nih.gov The findings revealed that no single tracer was optimal for the entire metabolic network. nih.gov Tracers that provided high resolution for fluxes in glycolysis and the pentose (B10789219) phosphate (B84403) pathway were less effective for the TCA cycle and anaplerotic reactions, and vice versa. nih.gov This highlights the power of using a combination of tracers to achieve a comprehensive and highly resolved map of metabolic fluxes. nih.gov
Table 1: Examples of Combinatorial Isotope Tracing Studies
| Organism/System | Labeled Substrates Used | Key Findings |
|---|---|---|
| Human Cells | This compound and 15N-Glutamine | Simultaneous tracing of carbon and nitrogen metabolism, providing detailed insights into amino acid and nucleotide synthesis. nih.gov |
| Escherichia coli | Multiple 13C-labeled glucose tracers | Different tracers provide optimal resolution for different parts of the metabolic network, demonstrating the value of parallel labeling experiments. nih.gov |
| Microbes on Glucose and Xylose | 13C-labeled glucose and xylose | Guidelines developed for designing 13C-MFA studies to elucidate fluxes in complex systems with multiple carbon sources. nih.gov |
Quantitative Systems Biology Approaches Integrating Flux Data
The integration of flux data, obtained from this compound tracing experiments, into quantitative systems biology models represents a powerful approach to understanding the systemic properties of metabolism. mdpi.com This goes beyond simply measuring fluxes to unraveling the control and regulatory mechanisms that govern metabolic networks. mdpi.comembopress.org By combining flux data with other 'omics' datasets, such as transcriptomics and metabolomics, researchers can build more comprehensive and predictive models of cellular behavior. nih.gov
13C-Metabolic Flux Analysis (13C-MFA) is a cornerstone technique that provides in vivo flux data, which serves as a crucial input for systems biology modeling. nih.gov These fluxes represent the integrated output of the genome, transcriptome, and proteome, making them a unique signature of the cellular phenotype. mdpi.com Several studies have demonstrated the power of integrating 13C-MFA data with other omics data to understand how metabolic fluxes are regulated in response to changing conditions. portlandpress.com
For example, a study on E. coli combined 13C-MFA with transcriptomics and metabolomics to infer regulatory events that drive the adaptation of metabolic fluxes to different carbon sources. portlandpress.com This integrated approach allowed for a mechanistic connection to be drawn between metabolites and transcripts. portlandpress.com Similarly, the integration of 13C-MFA with genome-scale models (GEMs) allows for the consistency of inferred core metabolic fluxes with the broader metabolic network to be checked, including the production of ATP and reducing equivalents. plos.org This helps to study the interplay between central carbon metabolism and peripheral metabolic pathways. plos.org
Table 2: Tools and Approaches for Integrating Flux Data
| Approach/Tool | Description | Application |
|---|---|---|
| 2S-13C MFA | A method that determines genome-scale fluxes without requiring every carbon transition in the network to be known. nih.gov | Used in the jQMM library to transform isotope labeling data into cellular fluxes for metabolic engineering. nih.gov |
| FBA and 13C-MFA Integration | Combines flux balance analysis with 13C-MFA to validate and constrain genome-scale models. plos.org | Used to compare different predictive methods and identify their limitations. plos.org |
Development of Novel Biosensors and Probes for this compound Tracing
While mass spectrometry and NMR are the primary methods for detecting 13C labeling, the development of novel biosensors and probes offers the potential for real-time, in vivo visualization of glucose dynamics. nih.gov Genetically encoded Förster Resonance Energy Transfer (FRET) biosensors are a promising technology in this area. researchgate.netmdpi.com These sensors are created by fusing a glucose-binding protein with two fluorescent proteins (FPs). mdpi.com When glucose binds to the sensor, it induces a conformational change that alters the distance or orientation between the FPs, leading to a change in the FRET signal. researchgate.netmdpi.com
Several FRET-based glucose sensors have been developed, often based on bacterial periplasmic binding proteins like MglB. researchgate.netmdpi.com The design of the linkers connecting the FPs to the binding protein is crucial for maximizing the sensor's sensitivity. mdpi.comnih.gov Researchers have also developed fluorescence lifetime-based glucose sensors, such as iGlucoSnFR-TS, which change their fluorescence lifetime in response to glucose concentration. nih.gov This approach offers a more quantitative assessment of cytosolic glucose levels in individual cells. nih.gov
While these sensors are primarily designed to detect glucose itself, their application in conjunction with this compound tracing studies could provide valuable complementary information. For example, a FRET sensor could monitor real-time changes in intracellular glucose concentrations while mass spectrometry analyzes the 13C enrichment in downstream metabolites.
Table 3: Examples of Genetically Encoded Glucose Biosensors
| Sensor Name/Type | Principle of Operation | Key Features |
|---|---|---|
| MglB-based FRET sensor | Förster Resonance Energy Transfer (FRET) change upon glucose binding. researchgate.netmdpi.com | Genetically encoded and can be targeted to specific subcellular locations. researchgate.net |
| iGlucoSnFR-TS | Change in fluorescence lifetime in response to glucose concentration. nih.gov | Allows for quantitative measurement of cytosolic glucose concentrations. nih.gov |
Single-Cell Metabolic Tracing Methodologies
A significant frontier in metabolic research is the ability to perform tracing studies at the single-cell level. Bulk cell analysis can mask important metabolic heterogeneity within a cell population, which is critical in fields like cancer research and developmental biology. nih.govtandfonline.com Recent advancements in mass spectrometry (MS)-based techniques are making single-cell metabolomics, including isotope tracing, a reality. nih.govtandfonline.com
Several innovative approaches have been developed for single-cell analysis. These include methods that use electro-migration to guide a single cell to a capillary tip, followed by electroporation to release the cell's contents for nano-electrospray ionization MS analysis. acs.org This technique has been used to analyze various cell types and monitor metabolic changes in response to perturbations. acs.org Other advancements include the development of microfluidics and automated systems for minimally invasive single-cell isolation. tandfonline.com
A recently developed method called 13C-SpaceM combines spatial single-cell isotope tracing with imaging mass spectrometry to map the incorporation of 13C from this compound into fatty acids. nih.govnih.govbiorxiv.org This technique has been used to reveal single-cell heterogeneity in de novo lipogenesis in cancer cells, highlighting differences in the labeling of the lipogenic acetyl-CoA pool that are hidden in bulk analyses. nih.govnih.govbiorxiv.org Such methods provide unprecedented spatial and metabolic resolution at the single-cell level. researchgate.net
Table 4: Techniques for Single-Cell Metabolic Analysis
| Technique | Description | Application |
|---|---|---|
| Capillary Electrophoresis-MS (CE-MS) | Separates and analyzes metabolites from single cells with high sensitivity. acs.org | Quantified 20 amino acids from individual cells. acs.org |
| Electro-migration and Electroporation MS | Isolates and analyzes the contents of a single cell using a capillary tip. acs.org | Monitored metabolic changes in various cell types in response to stimuli. acs.org |
| 13C-SpaceM | Combines imaging mass spectrometry with isotope tracing to map metabolic activity at the single-cell level. nih.govnih.govbiorxiv.org | Revealed heterogeneity in de novo fatty acid synthesis in cancer cells. nih.govnih.gov |
Computational Fluxomics for Unraveling Complex Biological Systems
Computational tools are indispensable for modern metabolic research, particularly for analyzing the complex datasets generated from this compound tracing experiments. nih.govproceedings.science 13C-Metabolic Flux Analysis (13C-MFA) relies heavily on computational software to estimate metabolic fluxes from isotopic labeling data. proceedings.scienced-nb.info These tools typically require a user-defined metabolic network model and the measured labeling patterns of metabolites as inputs. d-nb.info The software then uses mathematical algorithms to calculate the fluxes throughout the network, along with confidence intervals and statistical analyses of the goodness-of-fit. d-nb.info
A variety of software packages and computational frameworks have been developed to facilitate 13C-MFA. proceedings.scienced-nb.infofrontiersin.org For example, FluxML is a universal modeling language designed to standardize the specification of 13C-MFA models, making them more easily exchangeable between different research groups. frontiersin.org Other tools, like those implemented in the MATLAB platform, provide modules for performing the necessary calculations, including metabolite and isotopomer balances and flux estimation. proceedings.science The development of visual workflows and graphical user interfaces has also made these complex analyses more accessible to researchers without extensive computational backgrounds. oup.com
More advanced computational approaches are also emerging, such as machine-learning-based frameworks for 13C fluxomics. nih.gov These methods can significantly reduce computation time and improve the stability of solutions compared to traditional optimization-based approaches. nih.gov By training on large datasets of simulated labeling patterns, these models can predict flux ratios and, ultimately, global flux distributions. nih.gov Such computational advancements are crucial for handling the ever-increasing complexity of biological data and for building predictive models of metabolic systems.
Table 5: Computational Tools and Frameworks for 13C-MFA
| Tool/Framework | Description | Key Features |
|---|---|---|
| FluxML | A universal modeling language for specifying 13C-MFA models. frontiersin.org | Promotes model re-use, exchange, and comparison, improving transparency and reproducibility. frontiersin.org |
| INCA, Metran | Software tools for performing 13C-MFA calculations. d-nb.info | User-friendly interfaces that hide the complex mathematics from the user. d-nb.info |
| Omix | Visualization software with plug-ins for creating graphical workflows for 13C-MFA. oup.com | Supports model setup, simulation, experimental design, and data analysis. oup.com |
Table 6: Compound Names
| Compound Name |
|---|
| This compound |
| Glucose |
| Glutamine |
| Pyruvate (B1213749) |
| Lactate (B86563) |
| Acetyl-CoA |
| ATP |
| Ribose |
| Aspartate |
| Glutamate (B1630785) |
| Alanine (B10760859) |
| Citrate (B86180) |
| Palmitate |
| Glycogen (B147801) |
| Xylose |
Future Directions and Translational Potential of Dextrose 13c6 Tracing
Advancements in Analytical Sensitivity and Throughput
The utility of Dextrose-13C6 tracing is intrinsically linked to the analytical platforms used to detect and quantify the 13C label in various metabolites. Continuous advancements in these technologies are expanding the scope and resolution of metabolic studies.
Mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy are the primary techniques for analyzing isotopomer distribution. tum.de MS, in particular, has seen substantial improvements, offering higher throughput, greater sensitivity, and faster analysis speeds compared to NMR. frontiersin.org The increasing accessibility and reduced operational costs of advanced MS instruments are making sophisticated metabolic tracing studies more common. frontiersin.org High-resolution mass spectrometry (HRMS) has notably enhanced the ability to assign accurate molecular formulas to detected metabolites, a crucial step in untargeted metabolomics. tandfonline.com
Concurrently, the sensitivity of NMR instruments continues to improve with the development of stronger magnetic fields. frontiersin.org Furthermore, the emergence of automated platforms for cell cultivation and sample collection is enabling high-throughput fluxome profiling, which dramatically increases the number of experiments that can be performed in a short time. rsc.org These automated systems can handle dozens of samples simultaneously, from cultivation to data acquisition, significantly accelerating research. rsc.org
| Feature | Mass Spectrometry (MS) | Nuclear Magnetic Resonance (NMR) Spectroscopy |
|---|---|---|
| Sensitivity | High to very high | Lower, but improving with stronger magnetic fields frontiersin.org |
| Throughput | High, amenable to automation frontiersin.orgrsc.org | Lower |
| Resolution | High-resolution instruments provide accurate mass for formula assignment tandfonline.com | Provides detailed structural information and carbon position |
| Sample Preparation | Often requires derivatization for GC-MS | Generally non-destructive and requires minimal preparation |
| Primary Application in 13C Tracing | Quantifying mass isotopomer distributions in a wide range of metabolites targetmol.comjove.com | Determining positional isotopomers and analyzing intact tissues/cells tum.de |
Refinement of Computational Models for Enhanced Predictive Power
The raw data generated from this compound tracing experiments require sophisticated computational models for interpretation. Metabolic Flux Analysis (MFA) is the cornerstone of these efforts, translating isotopomer data into quantitative flux maps of metabolic pathways. researchgate.netplos.org
The continuous refinement of these models is crucial for improving their accuracy and predictive power. researchgate.net Traditional 13C-MFA often assumes that the system is at a metabolic and isotopic steady state. However, newer approaches like isotopically non-stationary MFA (INST-MFA) can analyze time-dependent labeling patterns, which allows for the estimation of metabolite pool sizes and the rates of reversible reactions. nih.gov
Another significant development is the application of validation-based model selection. plos.org This method uses independent validation data to choose the most appropriate model structure, which helps to prevent common pitfalls like overfitting or underfitting the data. plos.org This is critical because an incorrect model can lead to erroneous flux estimates. plos.org Furthermore, the integration of Bayesian statistical methods into MFA provides a more robust analysis, yielding full probability distributions for each calculated flux and their correlations. frontiersin.org These advanced computational tools allow researchers to extract more detailed and reliable information from this compound tracing experiments. tum.de
| Modeling Approach | Description | Key Advantage |
|---|---|---|
| Steady-State 13C-MFA | Calculates metabolic fluxes based on labeling patterns at isotopic steady state. nih.gov | Gold standard for resolving flux distributions in central carbon metabolism. nih.gov |
| INST-MFA | Analyzes time-course labeling data before isotopic steady state is reached. nih.gov | Allows estimation of metabolite pool sizes and reversible exchange fluxes. nih.gov |
| Validation-Based Model Selection | Uses independent validation datasets to select the optimal metabolic network model. plos.org | Improves predictive accuracy by preventing model overfitting or underfitting. plos.org |
| Bayesian MFA | A computationally intensive method that yields full probability distributions of fluxes. frontiersin.org | Provides robust confidence intervals and correlations for flux estimates. frontiersin.org |
Integration with Genomics, Transcriptomics, and Proteomics (Multi-Omics)
To gain a holistic understanding of cellular regulation, data from this compound tracing must be integrated with other "omics" data, such as genomics, transcriptomics, and proteomics. researchgate.netmdpi.com This multi-omics approach connects metabolic function (fluxomics) with the underlying genetic and regulatory machinery of the cell. nih.gov
Such integrated analyses can uncover complex regulatory relationships that would be invisible to any single omics approach alone. mdpi.com For example, a study might combine this compound tracing with proteomics to determine if an observed change in a metabolic flux is caused by an increased abundance of a specific enzyme.
| Integrated Omics Data | Research Goal | Example Finding |
|---|---|---|
| Fluxomics + Transcriptomics | Connect metabolic fluxes with gene expression levels. unimib.it | Identify transcriptional regulators of metabolic shifts. |
| Fluxomics + Proteomics | Correlate metabolic activity with enzyme abundance. nih.gov | Determine if flux changes are due to altered protein levels. |
| Fluxomics + Genomics | Link metabolic phenotype to genetic variations. nih.gov | Identify genetic mutations that cause metabolic reprogramming in disease. |
| Fluxomics + Metabolomics | Combine flux data with metabolite concentration data. nih.gov | Achieve a more comprehensive view of the metabolic state. nih.gov |
Discovery of Novel Metabolic Pathways and By-Products
One of the most exciting future directions for this compound tracing is its application in the discovery of new metabolic pathways and previously uncharacterized by-products. tandfonline.comnih.gov By feeding cells labeled glucose and tracking the appearance of the 13C label in a wide array of molecules through untargeted metabolomics, researchers can identify novel metabolites that are derived from glucose. tandfonline.com
This approach is a powerful tool for functional genomics, helping to elucidate the functions of unannotated enzymes. nih.govembopress.org If a gene of unknown function is disrupted and this leads to the accumulation of a novel 13C-labeled compound, it provides a strong clue about the gene's metabolic role. embopress.org This strategy has already led to significant discoveries, such as the identification of an alternative pathway for isoleucine synthesis in the cyanobacterium Cyanothece 51142. nih.gov
Furthermore, genetic manipulation can be combined with this compound tracing to uncover compensatory metabolic routes. When a primary metabolic pathway is blocked, cells may upregulate alternative or "bypass" pathways to survive, which can be detected by the rerouting of 13C labels. embopress.org
| Discovery | Organism/System | Methodology |
|---|---|---|
| Alternate Isoleucine Pathway | Cyanothece 51142 nih.gov | 13C-assisted metabolism analysis using labeled substrates to trace carbon transitions. nih.gov |
| Riboneogenesis | Yeast tandfonline.com | Metabolomics analysis with a mixture of labeled and unlabeled nutrients. tandfonline.com |
| GABA Shunt | Toxoplasma tandfonline.com | Isotope labeling to elucidate novel pathways. tandfonline.com |
| Compensatory Pathways | E. coli embopress.org | Disruption of a primary pathway combined with metabolomics to identify upregulated alternative pathways. embopress.org |
Application in Drug Discovery and Efficacy Assessment
This compound tracing is becoming an invaluable tool in the field of pharmacology, particularly for drug discovery and for assessing the efficacy of new therapeutic agents. bio-thing.com Many diseases, including cancer and metabolic disorders, involve significant alterations in cellular metabolism. Drugs that target these altered metabolic pathways are a promising area of therapeutic development.
Stable Isotope Resolved Metabolomics (SIRM) can be used in preclinical models, such as human tissue slices, to directly assess how a drug affects the metabolic activity of its target tissue. bio-thing.comresearchgate.net For example, researchers can treat a cancerous tissue slice with a new drug and use this compound to see if the drug successfully inhibits a key metabolic pathway, like glycolysis, in the cancer cells. researchgate.net This provides direct evidence of the drug's mechanism of action and its efficacy at the tissue level. rsc.org
This technique can also be used to identify metabolic vulnerabilities that could be exploited by new drugs. By mapping the metabolic network of a diseased cell, researchers can identify critical nodes that, if targeted, could lead to cell death or a reversal of the disease phenotype. In vivo drug discovery screens using this compound have been developed to test the metabolic effects of compounds in whole organisms. nih.gov
| Application Area | Approach | Significance |
|---|---|---|
| Mechanism of Action | Tracing metabolic shifts in cells or tissues after drug treatment. rsc.org | Confirms that a drug is hitting its intended metabolic target. rsc.org |
| Efficacy Assessment | Using SIRM on preclinical models (e.g., tissue slices, xenografts) to measure metabolic response to a drug. bio-thing.com | Provides early evidence of a drug's potential therapeutic benefit. researchgate.net |
| Target Identification | Mapping metabolic networks in diseased cells to find critical vulnerabilities. | Identifies new metabolic enzymes or pathways as potential drug targets. |
| In Vivo Screening | Administering this compound and drug candidates to animal models to assess systemic metabolic effects. nih.gov | Allows for the evaluation of drug efficacy and metabolic impact in a whole-body context. nih.gov |
Contribution to Personalized Medicine and Precision Nutrition
Perhaps the most impactful future application of this compound tracing lies in its potential to enable personalized medicine and precision nutrition. nih.govbrieflands.com The understanding that each individual has a unique metabolic profile, influenced by genetics, lifestyle, and the gut microbiome, is driving a shift away from one-size-fits-all healthcare. brieflands.commdpi.com
This compound tracing can be used to non-invasively assess an individual's metabolic state. For example, the 13C-glucose breath test is a minimally invasive method that can measure whole-body glucose oxidation. nih.gov This test can be used to diagnose metabolic disorders and to tailor dietary plans for patients with conditions like glycogen (B147801) storage disease type Ia, ensuring they receive an appropriate supply of carbohydrates. nih.gov
By providing a detailed picture of an individual's metabolism, this compound tracing can guide the development of personalized nutritional plans designed to optimize health or manage disease. nih.govmdpi.com For individuals with prediabetes or metabolic syndrome, precision nutrition interventions based on metabolic profiling can lead to improved glycemic control and other health outcomes. nih.gov As these technologies become more accessible, they have the potential to revolutionize how we approach the prevention and treatment of metabolic diseases, leading to more effective, individualized therapies. mdpi.comru.nl
| Application | Method | Patient Benefit |
|---|---|---|
| Individualized Diet Therapy | 13C-glucose breath test to assess carbohydrate metabolism. nih.gov | Tailoring of carbohydrate intake for patients with metabolic disorders like GSD Ia. nih.gov |
| Disease Diagnosis | Tracing metabolic pathways to identify anomalies indicative of disease. medscape.com | Early and more accurate diagnosis of inborn errors of metabolism and other diseases. medscape.com |
| Precision Nutrition | Assessing individual metabolic responses to different nutrients. nih.govbrieflands.com | Development of personalized diets to prevent or manage conditions like obesity and diabetes. brieflands.com |
| Treatment Monitoring | Periodically assessing metabolic fluxes to monitor response to therapy. | Allows for dynamic adjustment of treatment plans based on metabolic changes. |
Q & A
Q. What are the primary applications of Dextrose-¹³C₆ in metabolic research?
Dextrose-¹³C₆ is widely used as a stable isotope tracer to investigate glucose metabolism in biological systems. It serves as an internal standard for quantifying endogenous glucose via LC-MS or GC-MS, enabling precise measurement of metabolic flux in pathways like glycolysis, the TCA cycle, and gluconeogenesis . For example, in Drosophila studies, it was applied to assess larval development and adult emergence rates under controlled isotopic conditions .
Q. How should Dextrose-¹³C₆ be prepared and stored to ensure isotopic integrity?
Prepare stock solutions in ultrapure water (e.g., 10 mM) and aliquot to avoid repeated freeze-thaw cycles. Store at -20°C in inert containers to minimize degradation. Isotopic purity (≥99 atom % ¹³C) must be verified via NMR or mass spectrometry prior to use .
Q. What analytical methods are recommended for quantifying Dextrose-¹³C₆ in biological samples?
LC-MS/MS and ¹³C-NMR are preferred for high sensitivity and specificity. For instance, LC-MS/MS with hydrophilic interaction chromatography (HILIC) can resolve ¹³C-labeled glucose from endogenous isomers, while NMR provides structural confirmation of isotopic enrichment .
Advanced Research Questions
Q. How can experimental design optimize isotopic enrichment when tracking glucose metabolism in cell cultures?
- Step 1: Pre-equilibrate cells in isotope-free media to deplete endogenous glucose.
- Step 2: Replace with media containing Dextrose-¹³C₆ (e.g., 5 mM) for timed intervals.
- Step 3: Quench metabolism rapidly (e.g., liquid nitrogen) and extract metabolites for LC-MS analysis.
- Key Consideration: Adjust incubation time based on cell type; cancer cells may require shorter durations (2–4 hr) due to rapid glycolysis .
Q. How do researchers reconcile conflicting data from ¹³C isotopomer distributions in metabolic flux analysis?
Contradictions often arise from incomplete isotopic steady-state or compartmentalized metabolism. Validate by:
- Repeating experiments with tighter time-course sampling.
- Using complementary techniques (e.g., ¹³C-NMR and LC-MS) to cross-verify isotopomer ratios.
- Incorporating computational models (e.g., Metabolic Flux Analysis software) to account for intracellular metabolite pools .
Q. What strategies improve isotopomer resolution in complex biological matrices?
- Chromatography: Use UPLC with HILIC columns to separate ¹³C-labeled glucose from interfering metabolites.
- Data Analysis: Apply high-resolution mass spectrometry (HRMS) with fragmentation patterns to distinguish isotopomers. For example, m/z 187.0712 (¹³C₆-glucose) vs. m/z 181.0703 (unlabeled glucose) .
Q. How does Dextrose-¹³C₆ enable the study of metabolic crosstalk in disease models?
In rodent studies, ¹³C₆-glucose tracing revealed altered glycolysis-TCA cycle coupling in diabetic liver tissues. Administer via intraperitoneal injection (2 g/kg), followed by serial blood/tissue sampling to track ¹³C incorporation into lactate, alanine, and citrate .
Q. What controls are essential for validating isotopic incorporation in long-term tracing studies?
Q. How can researchers address low ¹³C signal-to-noise ratios in low-abundance metabolites?
Enrich samples using solid-phase extraction (SPE) or derivatization (e.g., methoximation for ketones/aldehydes) to enhance MS detectability. For example, derivatizing ¹³C-glucose with dansyl chloride improves ionization efficiency in negative-ion mode .
Q. What are the limitations of using Dextrose-¹³C₆ compared to dual-isotope (¹³C/²H) tracers?
While ¹³C₆-glucose simplifies isotopomer analysis, it cannot resolve positional labeling ambiguities (e.g., glycolysis vs. pentose phosphate pathway). Dual tracers (e.g., ¹³C₆-glucose + ²H₂O) provide complementary data on pathway-specific fluxes but require more complex analytical setups .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
